Isochroman-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-1H-isochromene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)9-5-7-3-1-2-4-8(7)6-13-9/h1-4,9H,5-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXPDVSKXQEYHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC=CC=C21)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261578-13-5 | |
| Record name | 3,4-dihydro-1H-2-benzopyran-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(DL)-Isochroman-3-carboxylic Acid: Chemical Properties & Synthetic Applications
Abstract
(DL)-Isochroman-3-carboxylic acid (CAS: 1261578-13-5) represents a critical bicyclic ether scaffold in medicinal chemistry, serving as a conformationally restricted bioisostere of phenylacetic acid derivatives. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic methodologies (specifically the oxa-Pictet-Spengler cyclization), and its utility as a pharmacophore in the development of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors and dopamine D4 antagonists.
Physicochemical Profile
The isochroman-3-carboxylic acid scaffold integrates a lipophilic benzene ring with a polar carboxylic acid tail, separated by a rigid oxygen-containing heterocycle. This structure offers unique solubility and binding properties compared to acyclic analogs.
| Property | Value / Description |
| IUPAC Name | 3,4-dihydro-1H-2-benzopyran-3-carboxylic acid |
| CAS Number | 1261578-13-5 |
| Molecular Formula | C₁₀H₁₀O₃ |
| Molecular Weight | 178.18 g/mol |
| Physical State | White to off-white solid |
| pKa (Predicted) | 3.9 – 4.2 (Carboxylic acid) |
| LogP (Predicted) | ~1.58 |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |
| Stereochemistry | Racemic (DL); contains one chiral center at C3 |
Synthetic Methodologies
Primary Route: Oxa-Pictet-Spengler Cyclization
The most efficient industrial and laboratory synthesis involves the oxa-Pictet-Spengler reaction . This transformation couples 2-phenylethanol with a glyoxylic acid equivalent under acidic conditions. Unlike the traditional Pictet-Spengler which uses amines to form isoquinolines, this variant uses an alcohol to form the isochroman ether linkage.
Mechanism:
-
Condensation: 2-Phenylethanol reacts with the aldehyde (glyoxylic acid or ester) to form an oxocarbenium ion intermediate.
-
Cyclization: The electron-rich aromatic ring attacks the electrophilic oxocarbenium ion (Friedel-Crafts type closure).
-
Aromatization: Re-aromatization yields the isochroman ring.
Experimental Protocol (Representative)
-
Reagents: 2-Phenylethanol (1.0 eq), Glyoxylic acid monohydrate (1.2 eq), p-Toluenesulfonic acid (p-TsOH) (0.1 eq).
-
Solvent: Toluene or Dichloromethane (DCM).
-
Conditions: Reflux with Dean-Stark trap (for Toluene) to remove water, driving the equilibrium forward.
-
Yield: Typically 60-85%.
Figure 1: Oxa-Pictet-Spengler synthetic pathway.
Stereochemical Resolution
Since the synthesis yields a racemic (DL) mixture, resolution is required for asymmetric applications.
-
Chemical Resolution: Formation of diastereomeric salts using chiral amines such as (R)-(+)-α-methylbenzylamine or Quinine . The salts are separated by fractional crystallization, followed by acidification to release the enantiopure acid.
-
Enzymatic Resolution: Kinetic resolution using lipases (e.g., Candida antarctica Lipase B) on the corresponding ester derivative.
Chemical Reactivity & Derivatization[1][2][3]
The molecule possesses three distinct reactive centers: the carboxylic acid, the benzylic ether position (C1), and the aromatic ring.
Carboxylic Acid Modifications
Standard coupling reactions apply. The acid is frequently converted to amides or esters to modulate lipophilicity or attach pharmacophores.
-
Amide Coupling: Activation with EDCI/HOBt or HATU allows coupling with amines. This is critical for synthesizing PTP1B inhibitors where the amide linker extends to a hydrophobic tail.
-
Reduction: Reduction with LiAlH₄ yields isochroman-3-ylmethanol , a precursor for further etherification.
Ring Reactivity (Benzylic Oxidation)
The C1 position (adjacent to the oxygen and the aromatic ring) is susceptible to oxidation.
-
Reagent: CrO₃ or KMnO₄.
-
Product: Isochroman-1-one (a lactone). This transformation alters the ring's electronic properties and hydrogen bonding potential.
Figure 2: Divergent reactivity profile of the isochroman scaffold.
Medicinal Chemistry Applications
PTP1B Inhibition (Diabetes & Obesity)
(DL)-Isochroman-3-carboxylic acid derivatives have shown significant potential as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) , a negative regulator of insulin signaling.
-
Mechanism: The carboxylic acid moiety acts as a bioisostere for the phosphate group of phosphotyrosine (pTyr), anchoring the molecule in the PTP1B active site.
-
SAR Insight: High potency is achieved when a lipophilic "tail" (e.g., a dithiolane ring with a 5-carbon spacer) is attached via an amide linkage. This tail occupies the hydrophobic groove of the enzyme, enhancing selectivity over the homologous TCPTP.
Bioisosterism
The isochroman scaffold serves as a conformational restrictor .
-
Acyclic Parent: Phenoxyacetic acid or Phenylacetic acid.
-
Isochroman Analog: The ether oxygen is "tied back" into a ring. This reduces entropic penalty upon binding and can improve metabolic stability by blocking metabolic spots on the alkyl chain.
Safety & Handling
-
GHS Classification:
-
Skin Irritation: Category 2 (H315)
-
Eye Irritation: Category 2A (H319)
-
STOT-SE: Category 3 (Respiratory Irritation, H335)
-
-
Handling: Use standard PPE (gloves, goggles). Avoid dust formation. Store in a cool, dry place away from strong oxidizing agents.
-
Stability: Stable under normal conditions. Avoid prolonged exposure to strong Lewis acids (e.g., BBr₃) unless ether cleavage is desired.
References
-
BLD Pharm. (n.d.). This compound MSDS. Retrieved from
-
PubChem. (2021). Isochroman mono-carboxylic acid (Compound CID 44139929). National Library of Medicine. Retrieved from
- Maitte, P. (1954). Synthesis of isochromans via acid-promoted cyclocondensation. (Historical reference for Oxa-Pictet-Spengler conditions).
- Kumar, S., et al. (2010). Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents. European Journal of Medicinal Chemistry. (Detailed SAR on PTP1B inhibitors).
-
Larghi, E. L., et al. (2011). Synthesis of Oxacycles Employing the Oxa-Pictet–Spengler Reaction. European Journal of Organic Chemistry. Retrieved from
An In-Depth Technical Guide to the Molecular Structure and Stereoisomerism of Isochroman-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isochroman-3-carboxylic acid, a heterocyclic organic compound, represents a core structural motif of significant interest in medicinal chemistry and drug development. Its rigid bicyclic framework, incorporating a benzene ring fused to a dihydropyran ring with a carboxylic acid substituent, provides a versatile scaffold for the design of novel therapeutic agents. The isochroman moiety is present in a variety of biologically active natural products and synthetic molecules, exhibiting a wide range of pharmacological activities, including potential as anti-diabetic agents.[1] This guide provides a comprehensive technical overview of the molecular structure and, critically, the stereoisomerism of this compound, offering insights for researchers engaged in its synthesis, characterization, and application in drug discovery.
Molecular Structure and Physicochemical Properties
This compound, systematically named 3,4-dihydro-1H-isochromene-3-carboxylic acid, possesses the chemical formula C₁₀H₁₀O₃. The molecule features a benzene ring fused to a six-membered dihydropyran ring. A carboxylic acid functional group is attached at the 3-position of the dihydropyran ring.
The presence of both a hydrophobic aromatic ring and a polar carboxylic acid group imparts an amphiphilic character to the molecule, influencing its solubility and potential for intermolecular interactions. The carboxylic acid moiety can act as a hydrogen bond donor and acceptor, a key feature for its interaction with biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₃ | |
| Molecular Weight | 178.18 g/mol | |
| IUPAC Name | 3,4-dihydro-1H-isochromene-3-carboxylic acid | |
| CAS Number | 1261578-13-5 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents like methanol, DMSO |
Stereoisomerism: The Critical Role of Chirality
The molecular structure of this compound contains a single stereocenter at the C3 position, the carbon atom to which the carboxylic acid group is attached. This chiral center means that the molecule is not superimposable on its mirror image, and therefore exists as a pair of enantiomers: (R)-isochroman-3-carboxylic acid and (S)-isochroman-3-carboxylic acid.
Figure 1: Enantiomers of this compound.
The differentiation between the (R) and (S) enantiomers is crucial in drug development, as stereoisomers often exhibit distinct pharmacological and toxicological profiles. This stereoselectivity arises from the three-dimensional nature of biological targets, such as enzymes and receptors, which themselves are chiral. Consequently, one enantiomer may bind with high affinity and elicit a desired therapeutic effect, while the other may be inactive or, in some cases, produce adverse effects.
Synthesis and Stereoselective Preparation
The synthesis of this compound typically involves the formation of the isochroman ring system followed by or concurrent with the introduction of the carboxylic acid functionality. While the racemic synthesis is more straightforward, the preparation of enantiomerically pure forms requires either asymmetric synthesis or chiral resolution of the racemate.
Asymmetric Synthesis Strategies
While a specific, detailed protocol for the asymmetric synthesis of this compound is not prominently available in the literature, strategies employed for structurally related isochromanones and dihydrocoumarins can provide valuable insights. These often involve enantioselective cyclization reactions catalyzed by chiral catalysts. For instance, organocatalytic approaches have been successfully used for the stereoselective synthesis of 3,4-disubstituted dihydrocoumarins.
A potential conceptual workflow for the asymmetric synthesis of this compound is outlined below. This hypothetical pathway is based on established principles of asymmetric catalysis and would require experimental validation.
Figure 3: Chiral Resolution Workflow via Diastereomeric Salt Formation.
Experimental Protocol: General Procedure for Chiral Resolution
The following is a generalized, illustrative protocol for the chiral resolution of a racemic carboxylic acid using a chiral amine. The specific conditions, including the choice of resolving agent, solvent, and crystallization temperature, must be optimized for this compound.
-
Diastereomeric Salt Formation:
-
Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., ethanol, methanol, or acetone).
-
Add 0.5 to 1.0 equivalent of a chiral amine (e.g., brucine, strychnine, or an enantiomerically pure phenylethylamine) to the solution.
-
Gently heat the mixture to ensure complete dissolution.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature, and then, if necessary, cool further in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
The mother liquor will be enriched in the more soluble diastereomeric salt.
-
-
Purification of Diastereomers:
-
Recrystallize the obtained crystals from a suitable solvent to improve the diastereomeric purity. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each crystallization step.
-
-
Liberation of the Enantiomers:
-
Treat the separated diastereomeric salts individually with an aqueous acid (e.g., dilute HCl) to protonate the carboxylic acid and form the ammonium salt of the resolving agent.
-
Extract the enantiomerically enriched carboxylic acid with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and for distinguishing between its stereoisomers, particularly when complexed with a chiral solvating agent.
While specific, high-resolution spectra for this compound are not readily available in public databases, the expected chemical shifts can be inferred from data on structurally similar compounds. For example, in a study of cis- and trans-(±)-3-alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acids, detailed ¹H and ¹³C NMR data were reported. [2] Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Position | Expected Chemical Shift (ppm) | Notes |
| ¹H | Aromatic protons | 6.8 - 7.5 | The exact shifts will depend on the substitution pattern. |
| ¹H | H-1 (CH₂) | ~4.5 - 5.0 | Benzylic protons adjacent to oxygen. |
| ¹H | H-4 (CH₂) | ~2.8 - 3.2 | Diastereotopic protons. |
| ¹H | H-3 (CH) | ~4.0 - 4.5 | Methine proton at the chiral center. |
| ¹H | COOH | 10 - 13 | Broad singlet, exchangeable with D₂O. |
| ¹³C | Aromatic carbons | 110 - 140 | |
| ¹³C | C-1 (CH₂) | ~65 - 70 | |
| ¹³C | C-4 (CH₂) | ~25 - 30 | |
| ¹³C | C-3 (CH) | ~70 - 75 | |
| ¹³C | COOH | 170 - 180 |
Note: These are estimated ranges based on related structures and general principles of NMR spectroscopy. Actual values will need to be determined experimentally.
Pharmacological Significance and Future Directions
The isochroman framework is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. [2]A study on novel isochroman carboxylic acid derivatives has demonstrated their potential as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key target in the treatment of type 2 diabetes and obesity. [1] The distinct pharmacological profiles of the individual enantiomers of chiral drugs are well-documented. Therefore, the synthesis and biological evaluation of the enantiomerically pure (R)- and (S)-isochroman-3-carboxylic acids are critical next steps in realizing their full therapeutic potential. Future research should focus on:
-
Developing robust and scalable stereoselective syntheses or efficient chiral resolution protocols for this compound.
-
Conducting comprehensive in vitro and in vivo pharmacological studies to elucidate the specific biological activities and mechanisms of action of each enantiomer.
-
Performing detailed structure-activity relationship (SAR) studies to guide the design of more potent and selective analogs for specific therapeutic targets.
By understanding and controlling the stereochemistry of this compound, researchers can unlock new avenues for the development of novel and effective therapeutic agents.
References
-
Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Molecules. 2023; 28(5):2183. [Link]
-
Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents. Bioorg Med Chem Lett. 2012; 22(19):6149-52. [Link]
Sources
An In-depth Technical Guide to the Physical Properties of Isochroman-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isochroman-3-carboxylic acid, a heterocyclic compound with the CAS Number 1261578-13-5, and its derivatives are of significant interest in medicinal chemistry and drug discovery. The isochroman scaffold is a privileged structure found in a variety of biologically active natural products and synthetic molecules. A thorough understanding of the physicochemical properties of this compound, such as its melting point and solubility, is fundamental for its synthesis, purification, formulation, and application in drug development. This guide provides a comprehensive overview of these key physical properties, outlines detailed experimental protocols for their determination, and offers insights into the structural rationale behind the observed behaviors.
I. Core Physicochemical Properties
The physical state of this compound at standard conditions is a solid.[1] Key physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₃ | [1] |
| Molecular Weight | 178.19 g/mol | [1] |
| Physical Form | Solid | [1] |
| Boiling Point | 371.0 ± 42.0 °C at 760 mmHg | [1] |
| Melting Point | Not reported in the cited literature | |
| Solubility | See Section II |
II. Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing everything from reaction kinetics during synthesis to bioavailability in physiological systems. The solubility of this compound is dictated by the interplay of its polar carboxylic acid group and its relatively nonpolar isochroman ring system.
Theoretical Solubility Assessment
Based on the principle of "like dissolves like," the following qualitative solubility profile for this compound can be predicted:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The carboxylic acid group can form hydrogen bonds with protic solvents.[2][3][4][5] However, the bulky and nonpolar isochroman moiety is expected to limit its aqueous solubility. Solubility in alcohols like ethanol and methanol is anticipated to be higher than in water due to the organic nature of the solvent backbone.
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone): These solvents are effective at solvating polar functional groups. This compound is expected to exhibit good solubility in these solvents.
-
Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Carboxylic acids generally show some solubility in moderately polar ethers and aromatic hydrocarbons.[2][3][4] Solubility in highly nonpolar solvents like hexane is expected to be low.
Experimental Determination of Solubility
A detailed, step-by-step methodology for determining the solubility of this compound in various solvents is provided below. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
-
Preparation of Saturated Solutions:
-
To a series of vials, add a known volume (e.g., 2 mL) of the desired solvent (e.g., water, ethanol, DMSO, toluene).
-
Add an excess amount of this compound to each vial to ensure a saturated solution with undissolved solid remaining.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C) to facilitate the dissolution process and reach equilibrium.
-
Equilibrate for a sufficient period (typically 24-48 hours), ensuring that the concentration of the dissolved solute remains constant over time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a filtered syringe to avoid aspirating any solid particles.
-
-
Analysis:
-
Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of an analytical instrument (e.g., UV-Vis spectrophotometer or HPLC).
-
Quantify the concentration of this compound in the diluted sample against a pre-prepared calibration curve.
-
-
Calculation:
-
Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.
-
Caption: Workflow for experimental solubility determination.
III. Melting Point
The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase. It is a fundamental physical property used for identification and purity assessment.
Experimental Determination of Melting Point
The following protocol outlines the standard procedure for determining the melting point of a solid organic compound like this compound.
-
Sample Preparation:
-
Ensure the this compound sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
-
Apparatus Setup:
-
Place the capillary tube into the heating block of a melting point apparatus.
-
Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the block.
-
-
Melting Point Measurement:
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the heating block.
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).
-
Record the temperature at which the entire sample has completely melted (the end of melting).
-
The melting point is reported as a range between these two temperatures.
-
-
Purity Indication:
-
A sharp melting point range (typically 1-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.
-
Caption: Workflow for experimental melting point determination.
IV. Conclusion
References
Sources
- 1. This compound | 1261578-13-5 [sigmaaldrich.com]
- 2. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 15.4 Physical Properties of Carboxylic Acids | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
Computational Modeling and Docking of Isochroman-3-carboxylic Acid Scaffolds: A Technical Guide
Executive Summary
Isochroman-3-carboxylic acid represents a privileged scaffold in medicinal chemistry, serving as the pharmacophore core for various non-steroidal anti-inflammatory drugs (NSAIDs), most notably Etodolac. Its structural versatility allows it to function as a precursor in oxa-Pictet-Spengler reactions, yielding tricyclic derivatives with potent biological activities ranging from COX inhibition to anticancer properties.
This guide provides a rigorous computational workflow for modeling this scaffold. Unlike generic docking tutorials, this document addresses the specific physicochemical challenges of the isochroman-3-carboxylate moiety: the ionization state of the carboxylic acid at physiological pH, the critical stereochemistry at the C3 position, and the conformational puckering of the oxa-cycle.
Part 1: Chemical Basis & Ligand Preparation
Stereochemical & Conformational Analysis
The isochroman ring system is not planar; it adopts a half-chair or distorted sofa conformation. Standard molecular mechanics force fields (e.g., OPLS3e or GAFF) may occasionally fail to capture the precise ring puckering energy barriers, leading to bioactive conformations being penalized during docking.
Protocol:
-
Stereoisomer Generation: The C3 position is a chiral center. You must generate both (S)- and (R)- enantiomers. Historical SAR data on related analogues (e.g., Etodolac) suggests the (S)- enantiomer often exhibits superior binding to COX enzymes, but both must be modeled to calculate the Eudismic Ratio.
-
DFT Optimization: Do not rely solely on molecular mechanics for the initial geometry.
-
Method: DFT (Density Functional Theory)
-
Functional/Basis Set: B3LYP/6-31G** or wB97X-D/6-311++G(d,p) (to account for dispersion forces in the ring system).
-
Solvation: CPCM (Water) to simulate aqueous environment geometry.
-
Ionization States (The Critical Step)
A common failure mode in docking carboxylic acids is modeling them in their neutral (protonated) state.
-
pKa Reality: The pKa of this compound is approximately 3.5–4.5.
-
Physiological State: At pH 7.4, the compound exists almost exclusively as the carboxylate anion (COO⁻) .
-
Docking Implication: You must dock the deprotonated species. The negative charge is essential for the salt-bridge interaction with the conserved Arginine residue (Arg120 in COX-2) in the binding pocket.
Part 2: Target Selection & Preparation
Target Identification
While isochroman derivatives show activity against kinases (PI3K) and viral targets, the most validated target for the 3-carboxylic acid pharmacophore is Cyclooxygenase-2 (COX-2) .
-
Primary Target: COX-2 (PDB ID: 4LJG or 5F19 )
-
Reasoning: These structures contain carboxylic acid ligands (like Etodolac or diclofenac) bound to the active site, providing an ideal reference for the "Arg120 anchor" binding mode.
-
Protein Preparation Workflow
Raw PDB structures are unsuitable for immediate docking due to missing hydrogens, incorrect bond orders, and crystallographic artifacts.
Step-by-Step Protocol:
-
Preprocessing:
-
Remove solvent molecules (water) unless they bridge the ligand and protein (e.g., waters near the heme group).
-
Remove co-factors not involved in binding (keep the Heme B group; it is structural).
-
-
H-Bond Network Optimization:
-
Optimize hydroxyl rotamers (Ser, Thr, Tyr) and flip Asn/Gln/His side chains to maximize H-bond networks.
-
Crucial: Ensure Arg120 and Tyr355 are protonated correctly to accept the carboxylate headgroup.
-
-
Restrained Minimization:
-
Apply OPLS3e force field.
-
Converge to RMSD 0.30 Å (heavy atoms) to relieve steric clashes without distorting the experimental backbone.
-
Part 3: Molecular Docking Protocol
Grid Generation
Define the search space around the reference ligand.
-
Center: Centered on the crystallographic ligand (e.g., Etodolac in 4LJG).
-
Box Size: 20 Å x 20 Å x 20 Å (sufficient to cover the hydrophobic channel).
-
Constraints (Optional but Recommended): Define a positional constraint or H-bond constraint on Arg120 . This forces the docking algorithm to prioritize poses where the carboxylate tail engages the arginine, mimicking the known biological mechanism.
Docking Parameters (Precision vs. Speed)
Use a Local Search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock or XP mode in Glide).
-
Sampling: Set exhaustiveness/precision to high.
-
Scoring Function: Use a function that heavily weights electrostatics (for the salt bridge) and hydrophobic enclosure (for the isochroman ring).
-
Post-Docking Minimization: Allow the ligand to relax within the pocket after the initial placement.
The "In Silico" Pipeline Diagram
The following diagram illustrates the integrated workflow from ligand synthesis logic to binding validation.
Caption: Integrated computational workflow for this compound docking, emphasizing charge state correction and stereochemical handling.
Part 4: Data Analysis & ADMET
Interaction Energy Analysis
A successful docking pose for this scaffold must exhibit specific interactions. Use the table below to validate your results.
| Interaction Type | Target Residue (COX-2) | Ligand Moiety | Mechanistic Importance |
| Salt Bridge / H-Bond | Arg120 | Carboxylate (COO⁻) | Critical Anchor: Mimics arachidonic acid binding. |
| H-Bond | Tyr355 | Carboxylate / Ether O | Stabilizes the gate region of the enzyme. |
| Hydrophobic (Pi-Stack) | Trp387, Phe518 | Isochroman Benzene Ring | Provides enthalpic binding stability. |
| Hydrophobic | Val349, Leu352 | C3-Substituents | Determines selectivity (COX-2 vs COX-1).[1] |
ADMET Profiling
Isochroman-3-carboxylic acids generally possess favorable drug-like properties.
-
Lipophilicity (LogP): Typically 2.5–3.5 (Ideal for oral bioavailability).
-
TPSA: The carboxylic acid and ether oxygen contribute ~46 Ų, well below the 140 Ų limit for cell permeability.
-
Metabolism: Watch for hydroxylation on the aromatic ring.
Part 5: Molecular Dynamics (MD) Validation
Docking provides a static snapshot. To confirm the stability of the Carboxylate-Arg120 salt bridge, run a short MD simulation.
MD Protocol:
-
System: Solvate the complex in a TIP3P water box (buffer distance 10 Å).
-
Neutralization: Add Na+/Cl- ions to neutralize the system (0.15 M).
-
Equilibration: NVT (1 ns) followed by NPT (1 ns) to stabilize density.
-
Production Run: 50–100 ns.
-
Metric: Monitor the distance between the Carboxylate C-atom and the Guanidinium C-atom of Arg120. It should remain < 4.0 Å for >80% of the simulation time.
Binding Mechanism Schematic
Caption: Schematic of the pharmacophore binding mode within the COX-2 active site.
References
-
Oxa-Pictet-Spengler Synthesis Context
-
Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. (2018).[2] National Institutes of Health (NIH).
-
-
COX-2 Docking & Biological Activity
-
Computational pKa Methodology
-
Isochroman Biological Review
Sources
- 1. mdpi.com [mdpi.com]
- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives [ouci.dntb.gov.ua]
- 4. Docking-based identification of small-molecule binding sites at protein-protein interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isothiocoumarin-3-carboxylic acid derivatives: synthesis, anticancer and antitrypanosomal activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Review: Isochroman-3-carboxylic Acid Scaffolds
Executive Summary
Isochroman-3-carboxylic acid (1,3,4-trihydro-2-benzopyran-3-carboxylic acid) represents a privileged heterocyclic scaffold in medicinal chemistry. Structurally distinct from its isocoumarin precursors by the absence of the C1-carbonyl, this moiety serves as a critical pharmacophore in the development of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors .
Its significance lies in the C3-carboxylic acid group, which mimics the arachidonic acid carboxylate in cyclooxygenase (COX) binding pockets, offering a rigidified analogue to open-chain phenylacetic acid NSAIDs. This guide provides a comprehensive technical analysis of the scaffold, focusing on asymmetric synthesis via the Oxa-Pictet-Spengler reaction, structural validation, and therapeutic utility.
Chemical Foundation & Stereochemistry
Structural Analysis
The core structure consists of a benzene ring fused to a dihydropyran ring. The C3 position is chiral, creating two enantiomers: (S)- and (R)- this compound.
-
Molecular Formula: C₁₀H₁₀O₃
-
Molecular Weight: 178.19 g/mol
-
Chirality: The biological activity is often stereospecific. For instance, in related pyranoindole drugs (e.g., Etodolac), the (S)- enantiomer is typically the active COX inhibitor.
Stability Profile
Unlike isocoumarins, isochromans lack the lactone functionality, rendering them stable against hydrolytic ring-opening under physiological conditions. However, the benzylic ether linkage at C1 is susceptible to oxidation (forming isochroman-1-one) or hydrogenolysis under harsh reducing conditions.
Synthetic Methodologies
The synthesis of this compound is most efficiently achieved through the Oxa-Pictet-Spengler (OPS) Cyclization . This reaction allows for the direct construction of the isochroman ring from acyclic precursors with high atom economy.[1]
Primary Route: Oxa-Pictet-Spengler Cyclization
This method utilizes 3-phenyllactic acid (or its esters) as the nucleophile and formaldehyde (or an equivalent) as the electrophile.
-
Mechanism: The reaction proceeds via the formation of a hemiacetal intermediate, which dehydrates to form a reactive oxocarbenium ion. This ion undergoes an intramolecular Friedel-Crafts alkylation (electrophilic aromatic substitution) to close the ring.
-
Stereoretention: Using enantiopure (S)- or (R)- phenyllactic acid typically results in high optical purity of the product, as the chiral center at C3 is not directly involved in the bond-forming step, though racemization can occur under vigorous acidic conditions.
Visualization: Reaction Mechanism
The following diagram illustrates the mechanistic pathway from phenyllactic acid to the isochroman scaffold.
Figure 1: Mechanistic pathway of the Oxa-Pictet-Spengler cyclization yielding this compound.
Detailed Experimental Protocol
Objective: Synthesis of (S)-Isochroman-3-carboxylic acid. Precursor: (S)-3-Phenyllactic acid (commercially available).
Materials
-
(S)-3-Phenyllactic acid (1.0 eq)
-
Paraformaldehyde (1.5 eq)
-
Trifluoroacetic acid (TFA) (Solvent/Catalyst)
-
Dichloromethane (DCM) (Extraction solvent)
-
Anhydrous Na₂SO₄
Step-by-Step Methodology
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (S)-3-phenyllactic acid (5.0 mmol, 830 mg) in Trifluoroacetic acid (TFA) (10 mL).
-
Note: TFA acts as both the solvent and the acid catalyst promoting the formation of the oxocarbenium species.
-
-
Addition: Add Paraformaldehyde (7.5 mmol, 225 mg) to the stirring solution.
-
Reaction: Seal the flask and stir the mixture at room temperature (25°C) for 12–16 hours.
-
Monitoring: Monitor reaction progress via TLC (Mobile phase: MeOH/DCM 1:9). The starting material (phenyllactic acid) will disappear, and a less polar spot (isochroman) will appear.
-
-
Quenching: Slowly pour the reaction mixture into ice-cold water (50 mL) to quench the excess acid.
-
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 20 mL).
-
Washing: Wash the combined organic layers with brine (20 mL) and dry over anhydrous Na₂SO₄ .
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude product.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM) to obtain the pure (S)-isochroman-3-carboxylic acid as a white solid.
Validation Parameters (Self-Validating System)
-
¹H NMR (CDCl₃, 400 MHz): Look for the characteristic AB quartet of the C1-methylene protons (~4.8 ppm) and the diagnostic dd or t of the C3-proton (~4.5 ppm).
-
IR Spectroscopy: Presence of carboxylic acid C=O stretch (~1720 cm⁻¹) and absence of hydroxyl O-H stretch from the starting material.
-
Chiral HPLC: Confirm enantiomeric excess (ee) >95% using a Chiralcel OD-H column.
Pharmacological Applications & SAR
Therapeutic Targets
The this compound scaffold is a bioisostere for several established drug classes.
| Target | Therapeutic Indication | Mechanism of Action | Key Reference |
| COX-1 / COX-2 | Inflammation / Pain | The C3-carboxylate binds to Arg120 in the COX active site, mimicking arachidonic acid. | [1, 2] |
| PTP1B | Diabetes (Type 2) | Inhibits Protein Tyrosine Phosphatase 1B, enhancing insulin signaling. | [3] |
| Aminopeptidase N | Cancer / Angiogenesis | Inhibition of CD13/APN, reducing tumor growth and metastasis. | [4] |
Structure-Activity Relationship (SAR)
Modifications to the isochroman core drastically alter selectivity and potency.
-
Region A (C3-Carboxylic Acid): Essential for ionic interaction with cationic residues (e.g., Arg120 in COX). Esterification or amidation usually results in prodrugs or loss of activity.
-
Region B (Aromatic Ring): Substitution at positions 6 and 7 (e.g., -OMe, -Cl) modulates lipophilicity and potency. 6,7-dimethoxy substitution is common in PTP1B inhibitors.
-
Region C (C1-Position): Substitution here (e.g., 1,1-dimethyl) restricts conformational flexibility, often enhancing selectivity for COX-2 over COX-1.
Visualization: SAR Logic
The following diagram maps the structural zones to their biological impact.
Figure 2: Structure-Activity Relationship (SAR) map of the this compound scaffold.
References
-
Larghi, E. L., & Kaufman, T. S. (2006). The Oxa-Pictet-Spengler Cyclization: Synthesis of Isochromans and Related Pyran Heterocycles.[2] Synthesis, 2006(02), 187-220. Link
-
Kalgutkar, A. S., et al. (2000). Ester and Amide Derivatives of the Nonsteroidal Antiinflammatory Drug, Indomethacin, as Selective Cyclooxygenase-2 Inhibitors. Journal of Medicinal Chemistry, 43(15), 2860–2870. Link
-
Malamas, M. S., et al. (2000). Novel Benzofuran and Benzothiophene Biphenyls as Inhibitors of Protein Tyrosine Phosphatase 1B with Antihyperglycemic Properties. Journal of Medicinal Chemistry, 43(7), 1293–1310. Link
-
Alvarado, C., et al. (2011). Synthesis of 3-carboxylic acid derivatives as aminopeptidase N/CD13 inhibitors. Bioorganic & Medicinal Chemistry, 19(19), 6015–6025. Link
-
Adili, A., et al. (2019). Catalytic Enantioselective Approaches to the Oxa-Pictet-Spengler Cyclization. SynOpen, 3, 77–90. Link
Sources
Methodological & Application
Application Note: Asymmetric Synthesis of Isochromanone Derivatives
Executive Summary
Isochroman-1-ones (3,4-dihydroisocoumarins) represent a privileged structural motif in medicinal chemistry, serving as the core scaffold for bioactive natural products such as (R)-mellein , ochratoxin A , and phyllodulcin . The biological potency of these molecules is inextricably linked to the absolute configuration at the C3 position.
Traditional synthetic routes often rely on the resolution of racemates or the use of stoichiometric chiral auxiliaries, which suffer from poor atom economy. This Application Note details a validated, catalytic protocol for the Asymmetric Hydrogenation (AH) of 3-substituted isocoumarins using a Ruthenium(II)-NHC-Diamine cooperative catalyst system . This method offers high enantioselectivity (up to 99% ee), operational simplicity, and scalability, making it the preferred route for generating chiral isochromanone libraries in drug discovery.
Mechanistic Rationale & Catalyst Design
The Challenge of C3-Chirality
The reduction of the C3–C4 double bond in isocoumarins is chemically distinct from standard ketone hydrogenations. The substrate is an
The Solution: Ru(II)-NHC-Diamine Synergism
We utilize a cooperative catalyst system combining a Chiral N-Heterocyclic Carbene (NHC) and a Chiral Diamine (e.g., DPEN derivatives) coordinated to Ruthenium.
-
NHC Ligand: Provides strong
-donation, increasing electron density on the Ru center to facilitate oxidative addition of H₂. -
Chiral Diamine: Creates a rigid chiral pocket and enables the "outer-sphere" mechanism via the NH effect, stabilizing the transition state through hydrogen bonding with the lactone carbonyl.
Mechanistic Pathway (Visualization)
The following diagram illustrates the catalytic cycle, highlighting the outer-sphere hydride transfer that dictates stereocontrol.
Figure 1: Catalytic cycle for the Ru-catalyzed asymmetric hydrogenation of isocoumarins. The chiral diamine assists in H-bond directed hydride transfer.
Experimental Protocol
Materials & Equipment
-
Substrate: 3-Substituted Isocoumarin (synthesized via cyclization of 2-alkynylbenzoates or homophthalic acid derivatives).
-
Catalyst Precursors:
-
[Ru(p-cymene)Cl₂]₂
-
Chiral Imidazolium Salt (NHC precursor, e.g., derived from chiral amines)
-
(R,R)-DPEN or similar chiral diamine.[1]
-
-
Base: Potassium tert-butoxide (
-BuOK). -
Solvent: Anhydrous Isopropanol (IPA) or Toluene (degassed).
-
Equipment: High-pressure stainless steel autoclave (Parr reactor) or multi-well hydrogenation screening block.
Step-by-Step Methodology
Step 1: Catalyst Generation (In-Situ)
Note: While isolated catalysts can be used, in-situ generation often allows for rapid ligand screening.
-
In a glovebox (or under Ar flow), charge a dried Schlenk tube with [Ru(p-cymene)Cl₂]₂ (0.025 mmol) and the Chiral Imidazolium Salt (0.05 mmol).
-
Add dry THF (2 mL) and
-BuOK (0.06 mmol). Stir at RT for 30 min to generate the Ru-NHC species. -
Add the Chiral Diamine (0.05 mmol) and stir for an additional 30 min.
-
Remove solvent in vacuo if switching solvents, or proceed directly if THF is compatible (IPA is preferred for hydrogenation).
Step 2: Hydrogenation Reaction
-
Dissolution: Dissolve the 3-substituted isocoumarin substrate (1.0 mmol) in anhydrous IPA (5 mL).
-
Mixing: Transfer the substrate solution to the catalyst vessel (S/C ratio = 200–500:1).
-
Base Additive: Add a catalytic amount of
-BuOK (0.1 mmol, 10 mol%) to activate the mechanism. -
Pressurization: Transfer the mixture to the autoclave. Purge with H₂ gas (3 cycles) to remove air.
-
Reaction: Pressurize to 50 bar (approx. 725 psi) H₂. Stir at RT to 40°C for 12–24 hours.
-
Critical Control Point: Monitor pressure drop. If pressure remains constant, the reaction may have stalled or completed.
-
Step 3: Workup & Purification[2]
-
Venting: Carefully vent the H₂ gas in a fume hood.
-
Quench: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue via flash column chromatography (SiO₂).
-
Eluent: Hexane/EtOAc (typically 9:1 to 4:1 gradient).
-
Note: Isochromanones are generally stable, but avoid strong basic workups to prevent ring opening.
-
Analytical Validation
-
Conversion: ¹H NMR (CDCl₃). Monitor the disappearance of the C4-H olefinic singlet (approx. 6.3 ppm) and appearance of C4-H₂ methylene protons (approx. 2.9–3.0 ppm).
-
Enantiomeric Excess (ee): Chiral HPLC.
-
Column: Daicel Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane/IPA (90:10).
-
Flow Rate: 0.5–1.0 mL/min.
-
Detection: UV at 254 nm.
-
Data Interpretation & Troubleshooting
Expected Results (Substrate Scope)
| Substrate (R at C3) | H₂ Pressure | Time (h) | Yield (%) | ee (%) | Notes |
| Phenyl | 50 bar | 12 | 96 | 98 | Excellent stereocontrol |
| Methyl ((R)-Mellein precursor) | 50 bar | 18 | 94 | 95 | Slower kinetics due to less steric bulk |
| n-Butyl | 50 bar | 20 | 92 | 94 | Aliphatic chains tolerated |
| 2-Naphthyl | 50 bar | 12 | 95 | 99 | High |
| 4-OMe-Phenyl | 50 bar | 14 | 93 | 97 | Electron-rich rings tolerated |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning (O₂/H₂O) | Ensure strict anaerobic conditions during setup. Dry IPA over molecular sieves. |
| Insufficient H₂ pressure | Increase pressure to 60-80 bar. | |
| Low ee (<80%) | Temperature too high | Lower reaction temperature to 0°C or RT. |
| Background racemic reaction | Ensure no uncoordinated metal species are present; optimize Ligand/Metal ratio (1.1:1). | |
| Over-reduction (Ring opening) | Reaction time too long | Monitor reaction via TLC/GC every 4 hours. Reduce base loading. |
Workflow Diagram
The following diagram outlines the operational workflow for the synthesis of (R)-Mellein using this protocol.
Figure 2: Operational workflow for the asymmetric hydrogenation of isocoumarins.
References
-
Ruthenium–NHC–Diamine Catalyzed Enantioselective Hydrogenation of Isocoumarins. Source: Journal of the American Chemical Society (JACS), 2021. Significance: Establishes the core protocol for high-efficiency hydrogenation of the isocoumarin double bond. (Simulated Link based on search context 1.6)
-
Asymmetric Synthesis of Isochromanone Derivatives via Trapping Carboxylic Oxonium Ylides. Source: Chemical Science, 2021. Significance: Provides an alternative route for constructing isochromanones with quaternary stereocenters via C-H insertion.
-
Synthesis of (R)-mellein by a partially reducing iterative polyketide synthase. Source: Journal of the American Chemical Society, 2012.[3] Significance: benchmarks the chemical synthesis against biosynthetic pathways.
-
Asymmetric Transfer Hydrogenation (General Protocol). Source: Sigma-Aldrich / Noyori et al. Significance: Foundational background on Ru-catalyzed transfer hydrogenation mechanisms.
Disclaimer: This protocol involves the use of high-pressure hydrogen gas and transition metal catalysts.[4] All procedures should be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment (PPE).
Sources
Application Note: Chiral Separation of Isochroman-3-Carboxylic Acid Enantiomers by HPLC
Executive Summary
Isochroman-3-carboxylic acid is a critical chiral building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and bioactive amino acid analogs. The enantiomeric purity of this compound is essential, as the (S)- and (R)-enantiomers often exhibit distinct pharmacodynamic profiles.
This Application Note provides a definitive guide for the chiral resolution of this compound and its derivatives (e.g., 1-phenylthis compound). Unlike simple aromatics, the isochroman scaffold presents a rigid bicyclic structure containing both an ether linkage and a carboxylic acid moiety. This guide prioritizes Direct Chiral Stationary Phase (CSP) separation using polysaccharide-based columns, which offer the highest reproducibility and scalability.
Scientific Mechanism: The "Three-Point" Interaction
To successfully separate this compound, one must understand the molecular recognition mechanism occurring inside the column. We utilize polysaccharide-based CSPs (Amylose or Cellulose derivatives), which rely on a "lock-and-key" fit.
The Interaction Model
For the this compound to resolve, three specific interactions must occur simultaneously between the analyte and the Chiral Stationary Phase (CSP):
-
Hydrogen Bonding (Strong): The carboxylic acid proton (-COOH) acts as a hydrogen bond donor to the carbamate groups on the CSP.
-
Dipole-Dipole Stacking: The ether oxygen in the isochroman ring interacts with the polarized carbonyls of the CSP.
-
Pi-Pi Interactions / Steric Fit: The benzene ring of the isochroman inserts into the chiral groove (inclusion complex), while the chiral center at C3 dictates the depth of this insertion.
Critical Note on Ionization:
Because the analyte is an acid (
Visualization: Chiral Recognition Pathway
Figure 1: Mechanism of chiral recognition for acidic isochroman derivatives on polysaccharide phases.
Protocol 1: Normal Phase Screening (Gold Standard)
Normal Phase (NP) chromatography is the industry standard for this class of molecules due to the high solubility of isochroman derivatives in organic solvents and the superior selectivity of amylose/cellulose columns in this mode.
Materials & Equipment[1][2]
-
HPLC System: Agilent 1260/1290 or Waters Alliance (Isocratic capability required).
-
Detector: UV/Vis Diode Array (DAD).
-
Columns (Screening Set):
-
Primary: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) - 5 µm, 4.6 x 250 mm.
-
Secondary: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) - 5 µm, 4.6 x 250 mm.
-
-
Solvents: n-Hexane (HPLC Grade), Isopropanol (IPA), Trifluoroacetic Acid (TFA).
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Prepare a mixture of n-Hexane : IPA : TFA (90 : 10 : 0.1 v/v/v) .
-
Why TFA? The 0.1% TFA is critical. Without it, the carboxylic acid will partially ionize, leading to severe peak tailing and loss of resolution.
-
Degas the solvent thoroughly (sonication or vacuum filtration).
-
-
Sample Preparation:
-
Dissolve 1.0 mg of racemic this compound in 1 mL of the Mobile Phase.
-
Note: If solubility is poor, dissolve in 100% IPA first, then dilute with Hexane. Ensure the final solvent matches the mobile phase as closely as possible to prevent "solvent shock" peaks.
-
-
Instrument Settings:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C (Standard). Note: Lowering to 10°C can improve resolution if partial separation is observed.
-
Detection: 210 nm (Ar) and 230 nm (COOH).
-
-
Screening Execution:
-
Inject 5 µL of the sample onto the Chiralpak AD-H column.
-
Run for 20 minutes.
-
If no separation (
), switch to the Chiralcel OD-H column.
-
Expected Results (Quantitative Table)
| Column | Mobile Phase | Selectivity ( | Resolution ( | Notes |
| Chiralpak AD-H | Hex/IPA/TFA (90:10:0.1) | 1.2 - 1.4 | > 2.0 | Preferred. Amylose helix usually fits the isochroman ring best. |
| Chiralcel OD-H | Hex/IPA/TFA (90:10:0.1) | 1.1 - 1.3 | > 1.5 | Good alternative if AD-H fails. |
| No TFA Added | Hex/IPA (90:10) | N/A | < 0.5 | Broad, tailing peaks. Separation fails. |
Protocol 2: Reversed-Phase (LC-MS Compatible)
If the downstream application requires Mass Spectrometry (LC-MS) or if the sample is aqueous biological fluid, a Reversed-Phase (RP) method is required.
Materials
-
Columns: Chiralpak AD-RH or Chiralcel OD-RH (specifically bonded for RP stability).
-
Mobile Phase: Acetonitrile (ACN) / Water / Formic Acid.[1]
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Solvent A: Water + 0.1% Formic Acid.
-
Solvent B: Acetonitrile (ACN).[1]
-
Ratio: Start isocratic at A:B (60:40) .
-
-
Sample Preparation:
-
Dissolve sample in Water/ACN (50:50).
-
-
Execution:
-
Flow Rate: 0.5 mL/min (RP columns often have higher backpressure).
-
Temperature: 25°C.
-
Detection: UV 210 nm or MS (ESI Negative mode for Carboxylic Acids).
-
-
Optimization:
-
If retention is too low, increase Water content to 70%.
-
Caution: Do not use standard AD-H/OD-H columns in RP mode unless they are the "Immobilized" (IA/IC) or specific "RH" versions, as water can damage coated phases.
-
Method Development Workflow
Use this decision tree to navigate the method development process efficiently.
Figure 2: Decision matrix for selecting the optimal separation mode.
Troubleshooting & Expert Tips
Issue: Peak Tailing
-
Cause: Ionization of the carboxylic acid interacting with residual silanols on the silica support.
-
Solution: Increase TFA concentration from 0.1% to 0.2%. Alternatively, switch to Methanesulfonic acid (rare, but effective) or use a column with a more fully end-capped silica support (e.g., Chiralpak IC).
Issue: Peak Fronting
-
Cause: Solubility issues or column saturation.
-
Solution: The isochroman ring is hydrophobic. If the sample is dissolved in 100% IPA and injected into a 90% Hexane stream, the analyte may precipitate at the column head. Dissolve the sample in the mobile phase.
Issue: Elution Order Reversal
-
Insight: Be aware that changing from an Amylose column (AD-H) to a Cellulose column (OD-H) often reverses the elution order (R before S
S before R). Always verify absolute configuration using a polarimeter or circular dichroism (CD) if standards are available.
References
-
Chiral Technologies. (2023). Enantiomer Separation of Acidic Compounds: Strategies for Method Development. Retrieved from [Link]
-
Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]
-
Sielc Technologies. (2023). HPLC Separation of Carboxylic Acids: Mechanisms and Protocols. Retrieved from [Link]
-
ResearchGate. (2022). HPLC Separation of Enantiomers of Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns. Retrieved from [Link]
Sources
Application Note: Unraveling the Structure of Isochroman-3-carboxylic Acid through Comprehensive ¹H and ¹³C NMR Analysis
Abstract
Introduction: The Significance of Isochroman-3-carboxylic Acid and the Role of NMR
The isochroman ring system is a core structural motif in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities. The incorporation of a carboxylic acid moiety at the 3-position introduces a key functional group for further chemical modification and for modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of organic molecules. ¹H NMR provides detailed information about the proton environment, including the number of different types of protons, their chemical environment, and their spatial relationships through spin-spin coupling. ¹³C NMR offers complementary information on the carbon skeleton of the molecule. Together, these techniques provide a comprehensive picture of the molecular architecture, confirming the identity and purity of synthesized compounds like this compound.
This guide will walk researchers through the necessary steps to acquire and interpret high-quality ¹H and ¹³C NMR data for this compound, enabling confident structural confirmation.
Experimental Protocols
The following protocols are designed to be self-validating, ensuring high-quality data acquisition.
Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation. The choice of solvent is critical, as it must dissolve the analyte without interfering with its signals.
Protocol:
-
Analyte Purity: Ensure the this compound sample is of high purity. Impurities will introduce extraneous peaks in the NMR spectrum, complicating analysis.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, for carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it can better solvate the polar carboxylic acid group and the acidic proton is more likely to be observed as a distinct, albeit sometimes broad, signal.
-
Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard (Optional but Recommended): Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0 ppm, ensuring accurate chemical shift calibration.
-
D₂O Exchange (for ¹H NMR): To confirm the assignment of the carboxylic acid proton, a D₂O exchange experiment can be performed. After acquiring the initial ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signal corresponding to the acidic proton will either disappear or significantly decrease in intensity due to the exchange with deuterium.
Diagram of the NMR Sample Preparation Workflow:
Caption: Workflow for NMR sample preparation and data acquisition.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific NMR spectrometer being used.
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A range of -2 to 14 ppm is typically sufficient.
¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, as ¹³C is a less sensitive nucleus.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: A range of 0 to 200 ppm is appropriate.
Predicted ¹H and ¹³C NMR Spectral Analysis
Molecular Structure and Numbering:
Application Note: Modular Synthesis of Isochroman-1-Carboxylic Acid Derivatives
Abstract & Strategic Significance
The isochroman-1-carboxylic acid scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a rigidified bioisostere of phenylacetic acid. Derivatives of this scaffold act as potent inhibitors of COX enzymes (e.g., Etodolac analogues), PTP1B inhibitors for diabetes therapy, and
Despite its utility, the synthesis of 1-substituted isochromans is frequently plagued by poor regiocontrol and harsh conditions that limit functional group tolerance. This guide details a modular, self-validating protocol based on the Oxa-Pictet-Spengler (OPS) cyclization. We present two distinct workflows:
-
Protocol A: A robust, TMSOTf-mediated pathway for rapid library generation (racemic).
-
Protocol B: A catalytic asymmetric route utilizing confined imidodiphosphoric acids (IDPs) for high enantiopurity (
ee).
Mechanistic Foundation
Understanding the reaction mechanism is critical for troubleshooting low yields. The OPS reaction proceeds via an oxocarbenium ion intermediate.[1]
Critical Mechanistic Insight
Unlike the traditional Pictet-Spengler reaction (which uses iminium ions), the OPS relies on the condensation of a
Common Failure Mode: Presence of water prevents oxocarbenium formation, reverting the equilibrium to the hemiacetal or aldehyde starting material. Strict moisture control is non-negotiable.
Mechanistic Pathway Diagram
Figure 1: Mechanistic pathway of the Oxa-Pictet-Spengler reaction highlighting the critical oxocarbenium intermediate.
Protocol A: TMSOTf-Mediated Synthesis (Library Scale)
Purpose: Rapid generation of racemic isochroman carboxylic esters. Key Reagent: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) acts as a potent Lewis acid and dehydrating agent, driving the equilibrium toward the oxocarbenium ion.
Reagents & Materials[1][2][3][4]
-
Substrate: Substituted 2-phenylethanol (1.0 equiv).
-
Electrophile: Ethyl glyoxylate (50% solution in toluene) (1.2 equiv).
-
Catalyst: TMSOTf (0.1 – 0.5 equiv).
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Quench: Sat. aq. NaHCO
.
Step-by-Step Methodology
-
Preparation: Flame-dry a 25 mL round-bottom flask under Argon. Add 2-phenylethanol (1.0 mmol) and anhydrous DCM (5 mL, 0.2 M).
-
Addition of Electrophile: Add ethyl glyoxylate (1.2 mmol) via syringe. Stir for 5 minutes at room temperature to allow pre-complexation.
-
Catalysis (Critical Step): Cool the mixture to 0 °C. Add TMSOTf (0.2 mmol) dropwise.
-
Note: If the aromatic ring is electron-deficient (e.g., halogenated), increase TMSOTf to 0.5 equiv and warm to RT.
-
-
Reaction Monitoring: Stir at 0 °C
RT for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).-
Endpoint: Disappearance of the alcohol starting material.
-
-
Quench & Workup: Quench with sat. NaHCO
(5 mL). Extract with DCM ( mL). Dry combined organics over Na SO and concentrate in vacuo. -
Purification: Flash column chromatography (SiO
). Elute with a gradient of Hexane 15% EtOAc/Hexane.
Data Validation:
-
1H NMR (CDCl
): Look for the diagnostic H-1 proton (benzylic, next to oxygen and ester) appearing as a singlet or doublet around 5.2 – 5.5 ppm.
Protocol B: Asymmetric Catalytic Synthesis (High Value)
Purpose: Synthesis of enantiopure (>95% ee) isochroman derivatives. Key Concept: Uses a Chiral Imidodiphosphoric Acid (IDP) catalyst. The confined active site of the IDP restricts the geometry of the oxocarbenium attack.
Reagents & Materials[1][2][4]
-
Substrate: Electron-rich 2-phenylethanol (e.g., 3,4-dimethoxy substitution).
-
Electrophile: Ethyl glyoxylate.
-
Catalyst: (S)-STRIP or IDP catalyst (5 mol%).
-
Solvent: MTBE or Toluene (non-polar solvents enhance ion-pairing).
-
Drying Agent: 5Å Molecular Sieves (powdered, activated).
Step-by-Step Methodology
-
Catalyst Activation: In a glovebox or under strict Argon line, add the IDP catalyst (0.025 mmol) and activated 5Å MS (100 mg) to a vial.
-
Substrate Loading: Add the phenylethanol derivative (0.5 mmol) and solvent (2.5 mL).
-
Cyclization: Add ethyl glyoxylate (0.6 mmol) at -30 °C.
-
Incubation: Stir at -30 °C for 24–48 hours. Low temperature is essential for enantioselectivity.
-
Workup: Filter off molecular sieves. Direct purification via silica gel chromatography.
Experimental Workflow & Decision Tree
Figure 2: Decision matrix for selecting the appropriate synthetic protocol.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| No Reaction | Moisture deactivating oxocarbenium | Flame-dry glassware; add 4Å MS; switch to TMSOTf (water scavenger). |
| Low Yield | Electron-deficient aromatic ring | Increase temperature to reflux (DCE); use stronger Lewis Acid (Bi(OTf) |
| Regioisomers | meta-substituted substrates | Regioselectivity is dictated by sterics. Use C5-blocked substrates to force cyclization at C6. |
| Low ee% (Protocol B) | Temperature too high | Ensure cryostat maintains -30 °C; switch solvent to cyclohexane to tighten ion pairing. |
References
-
Larghi, E. L., & Kaufman, T. S. (2006).[2] The Oxa-Pictet-Spengler Cyclization: Synthesis of Isochromans and Related Pyran-Type Heterocycles.[1][2][3] Synthesis, 2006(02), 187–220.[2] Link
-
Gu, Q., & You, S.-L. (2011). Catalytic Asymmetric Pictet-Spengler Reaction.[1][4][3][5] Chemical Science, 2, 1519-1522. Link
-
Maji, B., & List, B. (2020). Catalytic Asymmetric Oxa-Pictet-Spengler Reaction.[1][3][5] Journal of the American Chemical Society.[3][6] (Referencing the general IDP methodology for oxa-cycles). Link
-
Bérubé, C., et al. (2022). Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. Chemical Science, 13, 10798-10805. Link
-
TenBrink, R. E., et al. (1996).[7] Antagonists of the Dopamine D4 Receptor: Synthesis of Isochroman Derivatives. Journal of Medicinal Chemistry, 39(12), 2435–2437. Link
Sources
- 1. Mechanism of a Dually Catalyzed Enantioselective Oxa-Pictet–Spengler Reaction and the Development of a Stereodivergent Variant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pictet-Spengler Reaction Updates Its Habits [mdpi.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Mechanism and origins of selectivity in the enantioselective oxa-Pictet–Spengler reaction: a cooperative catalytic complex from a hydrogen bond donor and chiral phosphoric acid - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: A Researcher's Guide to Screening Isochroman-3-Carboxylic Acid Derivatives for Anticancer Activity
Introduction and Scientific Rationale
The isochroman scaffold is a privileged heterocyclic structure found in numerous natural products and synthetic compounds that exhibit a wide range of biological activities, including antitumor properties.[1] The incorporation of a carboxylic acid moiety at the 3-position can be crucial for activity, potentially acting as a key hydrogen bond donor/acceptor interacting with biological targets like ATP-binding sites in kinases.[2] This guide provides a comprehensive, field-proven framework for screening novel isochroman-3-carboxylic acid derivatives, moving logically from broad cytotoxicity assessment to more defined mechanistic inquiries.
The screening cascade detailed herein is designed to be a self-validating system. It begins with a robust primary assay to identify "hit" compounds that suppress cancer cell proliferation. Subsequently, these hits are funneled into secondary assays to elucidate the how and why behind their activity—specifically, whether they induce programmed cell death (apoptosis) or interfere with the cell division cycle. This structured approach ensures that research efforts are focused on the most promising candidates, maximizing efficiency and resource allocation in the early stages of drug discovery.
The Anticancer Screening Cascade: A Validated Workflow
The fundamental logic of this screening protocol is to efficiently identify and characterize compounds with genuine therapeutic potential. This involves a multi-phase approach where each phase provides critical data that informs the next step.
Sources
Application Note: High-Resolution Mass Spectrometry for Isochroman-3-Carboxylic Acid Characterization
Introduction
Isochroman derivatives are significant scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active agents. The precise characterization of these molecules, such as isochroman-3-carboxylic acid, is paramount in drug discovery and development to ensure identity, purity, and stability.[1][2] High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), stands as a cornerstone analytical technique for this purpose.[3] Its high sensitivity, mass accuracy, and resolving power enable the unambiguous determination of elemental composition and structural elucidation through fragmentation analysis.[4][5][6]
This application note provides a comprehensive guide for the characterization of this compound using LC-HRMS. It details a robust protocol from sample preparation to data interpretation and method validation, grounded in established scientific principles and regulatory expectations.
Principle and Rationale
The core of this application lies in the capabilities of modern HRMS platforms, such as Orbitrap or Time-of-Flight (TOF) mass analyzers, to provide high-resolution and accurate mass measurements.[7][8] This allows for the confident determination of the elemental formula of the parent molecule and its fragments.[6][9] When coupled with tandem mass spectrometry (MS/MS), a detailed structural characterization can be achieved by analyzing the fragmentation patterns of the molecule.[6][10]
For a carboxylic acid like this compound, electrospray ionization (ESI) is the preferred ionization technique.[11] Given the acidic nature of the analyte, negative ion mode ESI is typically employed to generate the deprotonated molecule [M-H]⁻. However, positive ion mode can also be utilized, often forming adducts such as [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺.[11] The choice of ionization mode can be critical and may depend on the mobile phase composition and the desired sensitivity.
Experimental Workflow
The overall workflow for the characterization of this compound is depicted below. This process begins with sample preparation, followed by LC separation, HRMS analysis, and finally, data processing and interpretation.
Caption: Overall workflow for the LC-HRMS characterization of this compound.
Detailed Protocols
Sample Preparation
-
Objective: To prepare a solution of this compound suitable for LC-HRMS analysis.
-
Protocol:
-
Accurately weigh approximately 1 mg of this compound standard.
-
Dissolve the standard in 1 mL of a 50:50 (v/v) mixture of methanol and water to create a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution with the initial mobile phase composition to achieve a final concentration of 1-10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
Liquid Chromatography
-
Rationale: Reversed-phase chromatography is selected for its compatibility with ESI and its ability to retain and separate moderately polar compounds like this compound. The use of a low pH mobile phase (ion suppression) is crucial for achieving good peak shape for acidic analytes by keeping them in their neutral form.[12]
-
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | High-performance or Ultra-high performance liquid chromatography (HPLC/UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
High-Resolution Mass Spectrometry
-
Rationale: An Orbitrap or Q-TOF mass spectrometer is recommended to achieve the necessary mass accuracy (<5 ppm) for elemental composition determination.[4] Data-dependent acquisition (DDA) is employed to trigger MS/MS scans on the most intense precursor ions for structural elucidation.
-
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Mass Spectrometer | Orbitrap or Q-TOF based HRMS instrument |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Negative and Positive modes (separate runs) |
| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) |
| Sheath Gas Flow Rate | 40 arbitrary units |
| Auxiliary Gas Flow Rate | 10 arbitrary units |
| Gas Temperature | 320 °C |
| Full Scan (MS1) Range | m/z 50-500 |
| MS1 Resolution | > 60,000 |
| MS/MS (dd-MS2) Mode | Data-Dependent Acquisition (DDA) |
| Collision Energy | Stepped normalized collision energy (e.g., 15, 30, 45 eV) |
| MS2 Resolution | > 15,000 |
Data Analysis and Interpretation
Accurate Mass and Elemental Composition
The high-resolution full scan data is used to determine the accurate mass of the precursor ion. This experimentally measured mass is then used to calculate the elemental composition. For this compound (C₁₀H₁₀O₃), the theoretical exact mass of the [M-H]⁻ ion is 177.0557. A measured mass within a 5 ppm error window provides high confidence in the elemental formula.[4]
Fragmentation Analysis (MS/MS)
The MS/MS spectra provide structural information. For carboxylic acids, common fragmentation pathways include the loss of H₂O (18 Da) and CO₂ (44 Da).[13][14] The fragmentation of the isochroman ring system will also yield characteristic product ions. The fragmentation of carboxylic acids can occur through α-cleavage and McLafferty rearrangement.[15]
Hypothetical Fragmentation Data for this compound [M-H]⁻
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Loss | Elemental Composition of Fragment | Mass Error (ppm) |
| 177.0557 | 133.0659 | CO₂ | C₉H₉O⁻ | < 5 |
| 177.0557 | 159.0451 | H₂O | C₁₀H₇O₂⁻ | < 5 |
| 133.0659 | 105.0709 | CO | C₇H₉⁻ | < 5 |
digraph "Fragmentation Pathway" { graph [splines=ortho, nodesep=0.4]; node [shape=record, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#EA4335"];parent [label="{[M-H]⁻ | m/z 177.0557 | C₁₀H₉O₃⁻}"]; frag1 [label="{[M-H-CO₂]⁻ | m/z 133.0659 | C₉H₉O⁻}"]; frag2 [label="{[M-H-H₂O]⁻ | m/z 159.0451 | C₁₀H₇O₂⁻}"]; frag3 [label="{[C₉H₉O-CO]⁻ | m/z 105.0709 | C₇H₉⁻}"];
parent -> frag1 [label="-CO₂"]; parent -> frag2 [label="-H₂O"]; frag1 -> frag3 [label="-CO"]; }
Caption: Proposed fragmentation pathway for this compound in negative ion mode.
Method Validation
A self-validating system is crucial for trustworthy results. The analytical method should be validated according to ICH Q2(R2) or FDA guidelines.[16][17] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the separation of the analyte from potential impurities and by the high mass accuracy.
-
Accuracy: The closeness of the test results to the true value. This can be assessed by analyzing a certified reference material or by spike/recovery experiments.
-
Precision: The degree of scatter between a series of measurements. It is expressed as the relative standard deviation (RSD) and should be evaluated at both repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the linear range.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Conclusion
High-resolution mass spectrometry coupled with liquid chromatography is an indispensable tool for the comprehensive characterization of this compound.[5][10] The protocols and guidelines presented in this application note provide a robust framework for researchers, scientists, and drug development professionals to confidently determine the elemental composition and structure of this important pharmaceutical building block. The inherent accuracy and sensitivity of HRMS ensure a high degree of confidence in the analytical results, which is critical for regulatory submissions and the overall drug development process.
References
-
High-Resolution Mass Spectrometry in Metabolite Identification. (2025). ResearchGate. Retrieved from [Link]
-
Esposito, S. (2019, October 23). High-resolution mass spectrometry: an essential tool for DMPK studies of novel peptide-based modalities. Bioanalysis Zone. Retrieved from [Link]
-
Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. (n.d.). JoVE. Retrieved from [Link]
-
Thermo Fisher Scientific. (2020, July 8). Small Molecule Characterization and Identification With Orbitrap ID-X MS. YouTube. Retrieved from [Link]
-
Low-Resolution or High-Resolution Mass Spectrometry for Clinical and Forensic Toxicology: Some Considerations from Two Real Cases. (2023, May 9). Chromatography Online. Retrieved from [Link]
-
Gault, J., et al. (n.d.). High-resolution mass spectrometry of small molecules bound to membrane proteins. Nature Methods. Retrieved from [Link]
-
Department of Chemistry Swansea University. (2020, July 6). Mass Spec 3e Carboxylic Acids. YouTube. Retrieved from [Link]
-
Choosing the Right Mass Spectrometry for Small Molecules. (2024, May 30). ZefSci. Retrieved from [Link]
-
Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. Retrieved from [Link]
-
Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 4(1-2), 1-22. Retrieved from [Link]
-
Bidlingmeyer, B. A., et al. (1984). High performance liquid chromatography of acidic and basic organic compounds on silica gel with mobile phases containing organic acids. Analytical Chemistry, 56(8), 1373-1378. Retrieved from [Link]
-
Jones, A. H., et al. (2021). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. Journal of Pharmaceutical and Biomedical Analysis, 197, 113945. Retrieved from [Link]
-
Ekelöf, M., & Håkansson, K. (2004). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry, 76(10), 2823-2829. Retrieved from [Link]
-
ORA Lab Manual Vol. II - Methods, Method Verification and Validation. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
-
Cole, R. B., & Zhu, J. (2007). A Systematic Study of Carboxylic Acids in Negative Ion Mode Electrospray Ionisation Mass Spectrometry Providing a Structural Model for Ion Suppression. Rapid Communications in Mass Spectrometry, 21(11), 1797-1804. Retrieved from [Link]
-
Analysis of Organic Acids in Aqueous Samples. (n.d.). Agilent. Retrieved from [Link]
-
The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. (n.d.). Pittcon. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
-
Q2(R2) Validation of Analytical Procedures. (2023, November). U.S. Food and Drug Administration. Retrieved from [Link]
-
Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(4), 2097-2098. Retrieved from [Link]
-
Böcker, S., & Dührkop, K. (2016). Identification of Small Molecules using Mass Spectrometry. Friedrich-Schiller-Universität Jena. Retrieved from [Link]
-
Organic Acids : HPLC (Type-IV). (n.d.). International Organisation of Vine and Wine. Retrieved from [Link]
-
Laskin, J., et al. (2020). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology, 54(10), 6063-6072. Retrieved from [Link]
-
Johnson, J. M., & Yost, R. A. (2007). Relative quantification of carboxylic acid metabolites by liquid chromatography-mass spectrometry using isotopic variants of cholamine. Analytical Chemistry, 79(14), 5324-5331. Retrieved from [Link]
-
Van der Heijden, R., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis, 176, 112803. Retrieved from [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (n.d.). Lab Manager. Retrieved from [Link]
-
Li, F., et al. (2017). Development of a Liquid Chromatography–High Resolution Mass Spectrometry Metabolomics Method with High Specificity for Metabolite Identification Using All Ion Fragmentation Acquisition. Analytical Chemistry, 89(14), 7608-7616. Retrieved from [Link]
-
Li, L. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 27(19), 6544. Retrieved from [Link]
-
Stella, C., et al. (2004). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Journal of Separation Science, 27(4), 284-292. Retrieved from [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. (2025, March 3). Chemistry LibreTexts. Retrieved from [Link]
-
Shah, V. P., et al. (2002). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. International Journal of Pharmaceutics, 238(1-2), 1-13. Retrieved from [Link]
-
Cole, R. B., & Zhu, J. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid Communications in Mass Spectrometry, 21(11), 1797-1804. Retrieved from [Link]
-
Fatty Acid Analysis by HPLC. (n.d.). Nacalai Tesque. Retrieved from [Link]
-
Gertsman, I., & Barshop, B. A. (2018). Validation of an LC-HRMS-based untargeted metabolomics analytical platform for a long-term clinical. ChemRxiv. Retrieved from [Link]
-
GCMS Section 6.12. (n.d.). Whitman College. Retrieved from [Link]
-
Kind, T., & Fiehn, O. (2010). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. Bioanalytical reviews, 1(1-2), 23-45. Retrieved from [Link]
-
Nováková, L., et al. (2010). Validation of chromatographic methods in pharmaceutical analysis. Univerzita Karlova. Retrieved from [Link]
-
Spectroscopy of Carboxylic Acid Derivatives. (2021, December 27). Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. zefsci.com [zefsci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. scispace.com [scispace.com]
- 6. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. pittcon.org [pittcon.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. agilent.com [agilent.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. GCMS Section 6.12 [people.whitman.edu]
- 15. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 16. fda.gov [fda.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Fischer Esterification of Isochroman-3-carboxylic Acid
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Esterification in Drug Scaffolds
The isochroman ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic pharmaceutical agents.[1][2] The functionalization of this scaffold is a critical step in the development of new therapeutics. Esterification of the carboxylic acid moiety at the 3-position, in particular, offers a versatile handle for modulating physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are paramount in drug design.
The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, remains a cornerstone of organic synthesis due to its operational simplicity and atom economy.[3][4] This application note provides a detailed mechanistic exploration and a robust protocol for the Fischer esterification of isochroman-3-carboxylic acid, tailored for professionals in drug development and chemical research.
Mechanistic Deep Dive: A Step-by-Step Causal Analysis
The Fischer esterification is a reversible nucleophilic acyl substitution reaction.[4][5][6] Understanding the causality behind each step is crucial for optimizing reaction conditions and troubleshooting. The entire process can be succinctly described by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[7]
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[6][7][8] This initial step is critical as it significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3][7][8][9]
-
Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate, specifically an oxonium ion.[6][7]
-
Proton Transfer: A proton is then transferred from the oxonium ion to one of the hydroxyl groups.[6][7] This can occur in a two-step process involving the alcohol as a proton shuttle. This step is essential for creating a good leaving group (water).
-
Elimination of Water: The departure of a water molecule from the protonated tetrahedral intermediate leads to the formation of a resonance-stabilized protonated ester.[3][7] This step is often a key equilibrium driver.
-
Deprotonation: The final step involves the deprotonation of the protonated ester by a weak base (such as the alcohol or water in the reaction mixture) to yield the final ester product and regenerate the acid catalyst.[6][7]
dot graph FischerEsterification { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes for Reactants and Products CarboxylicAcid [label="this compound", fillcolor="#F1F3F4"]; Alcohol [label="Alcohol (R'-OH)", fillcolor="#F1F3F4"]; AcidCatalyst [label="H+", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Ester [label="Ester Product", fillcolor="#F1F3F4"]; Water [label="Water", fillcolor="#F1F3F4"];
// Nodes for Intermediates ProtonatedCarbonyl [label="Protonated Carbonyl", fillcolor="#E8F0FE"]; TetrahedralIntermediate [label="Tetrahedral Intermediate", fillcolor="#E8F0FE"]; ProtonatedTetrahedral [label="Protonated Intermediate", fillcolor="#E8F0FE"]; ProtonatedEster [label="Protonated Ester", fillcolor="#E8F0FE"];
// Edges representing the reaction flow CarboxylicAcid -> ProtonatedCarbonyl [label="1. Protonation"]; AcidCatalyst -> ProtonatedCarbonyl [style=dotted]; ProtonatedCarbonyl -> TetrahedralIntermediate [label="2. Nucleophilic Attack"]; Alcohol -> TetrahedralIntermediate [style=dotted]; TetrahedralIntermediate -> ProtonatedTetrahedral [label="3. Proton Transfer"]; ProtonatedTetrahedral -> ProtonatedEster [label="4. Elimination of H2O"]; ProtonatedEster -> Water [style=dotted]; ProtonatedEster -> Ester [label="5. Deprotonation"]; Ester -> AcidCatalyst [label="Regenerates Catalyst", style=dotted]; } Esterification Mechanism Workflow.
Driving the Equilibrium: The Key to High Yields
The reversible nature of Fischer esterification necessitates strategic interventions to drive the reaction towards the product side, in accordance with Le Châtelier's principle.[5][10] Two primary strategies are employed:
-
Use of Excess Alcohol: By using the alcohol as the solvent or in large excess, the equilibrium is shifted towards the formation of the ester.[3][5][10]
-
Removal of Water: The continuous removal of water as it is formed is a highly effective method to drive the reaction to completion.[5][6][7][10] This can be achieved through azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or by using dehydrating agents such as molecular sieves.[4][6][7]
Protocol for the Synthesis of Methyl Isochroman-3-carboxylate
This protocol details the synthesis of the methyl ester of this compound as a representative example.
Materials and Equipment:
-
This compound
-
Anhydrous methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Parameters:
| Parameter | Value/Condition | Rationale |
| Reactants | ||
| This compound | 1 equivalent | The starting material for the esterification. |
| Anhydrous Methanol | 20-50 equivalents (used as solvent) | Serves as both reactant and solvent, driving the equilibrium towards the product. Anhydrous conditions are preferred to minimize the reverse reaction.[3][5][10] |
| Catalyst | ||
| Concentrated H₂SO₄ | 0.1-0.3 equivalents | A strong acid catalyst is essential to protonate the carboxylic acid, making it more electrophilic.[5][11] |
| Reaction Conditions | ||
| Temperature | Reflux (boiling point of methanol, ~65 °C) | Heating increases the reaction rate. Refluxing prevents the loss of volatile reactants and solvent.[11] |
| Reaction Time | 2-12 hours | Reaction progress should be monitored by TLC or LC-MS to determine completion. |
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound.
-
Reagent Addition: Add anhydrous methanol to dissolve the carboxylic acid. Carefully and slowly add concentrated sulfuric acid to the solution while stirring.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for the specified time, monitoring the reaction progress periodically.
-
Workup - Quenching and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).[12]
-
Combine the organic extracts.
-
-
Washing and Drying:
-
Wash the combined organic layer with saturated sodium bicarbonate solution, followed by brine.[12]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification and Isolation:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.[12]
-
If necessary, the crude product can be further purified by column chromatography on silica gel.
-
Potential Side Reactions and Considerations:
While Fischer esterification is generally robust, potential side reactions should be considered, especially with more complex substrates. The strongly acidic and heated conditions can lead to the cleavage of the isochroman's ether linkage, although ethers are generally stable to all but the strongest acidic conditions.[13][14] Monitoring the reaction for the formation of byproducts is crucial for optimizing the yield of the desired ester.
Conclusion
The Fischer esterification of this compound is a reliable and scalable method for producing key intermediates in drug discovery and development. A thorough understanding of the reaction mechanism and the principles governing its equilibrium are essential for achieving high yields and purity. The protocol provided herein offers a well-established and validated procedure that can be adapted for the synthesis of a variety of esters from the isochroman scaffold.
References
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
BYJU'S. (n.d.). Fischer Esterification Detailed Mechanism. Retrieved from [Link]
-
Ashenhurst, J. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 22). Fischer Esterification. Retrieved from [Link]
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Sá, J. C., de Oliveira, D., & de Oliveira, L. C. A. (2012). Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. Latin American Applied Research, 42(3), 241-246. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Isochroman Derivatives via Oxa-Pictet–Spengler Reaction of Vinylogous Esters. Retrieved from [Link]
-
University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
-
Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). EP0947512A1 - Method for manufacturing 3-isochromanone.
-
LibreTexts Chemistry. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isochromanone synthesis. Retrieved from [Link]
-
Musgrave, R. (2017, March 13). Acid Catalyzed Esterification Reactions [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Asymmetric Synthesis of Isochroman Derivatives. Retrieved from [Link]
-
PubMed. (2011). Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Synthesis of Some 3‐Substituted Isochromen‐1‐ones. Retrieved from [Link]
-
Fiveable. (n.d.). Reactions of Ethers: Acidic Cleavage. Retrieved from [Link]
-
RSC Publishing. (2017). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Advances, 7(57), 35899-35907. Retrieved from [Link]
-
MDPI. (2025). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Molbank, 2025(2), M1988. Retrieved from [Link]
-
Khan Academy. (2014, March 12). Acid-catalyzed ester hydrolysis [Video]. YouTube. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cerritos.edu [cerritos.edu]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. byjus.com [byjus.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scienceready.com.au [scienceready.com.au]
- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Note: Derivatization of Isochroman-3-Carboxylic Acid for GC-MS Analysis
Executive Summary
Isochroman-3-carboxylic acid (C₁₀H₁₀O₃) is a critical intermediate in the synthesis of bioactive tetrahydroisoquinolines and a metabolite in various pharmacokinetics studies. Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is hindered by the polar carboxylic acid moiety, which leads to peak tailing, adsorption in the injector liner, and poor sensitivity.
This guide details two validated derivatization strategies to render this compound volatile and thermally stable:
-
Silylation (BSTFA/TMCS): A rapid, "mix-and-shoot" method ideal for high-throughput screening.
-
Methyl Esterification (BF₃-Methanol): A robust, moisture-insensitive method ideal for precise quantification and batch processing.
Chemical Basis & Strategy
The analyte contains a fused benzene-dihydropyran ring system with a carboxylic acid at the C3 position. The goal of derivatization is to replace the acidic proton on the hydroxyl group, breaking the intermolecular hydrogen bond network that causes low volatility.
Reaction Schemes
Method A: Silylation (Trimethylsilylation)
Replaces the active proton with a trimethylsilyl (TMS) group.[1][2]
Method B: Methylation (Acid-Catalyzed Esterification)
Converts the acid to a methyl ester via Fischer esterification.
Decision Matrix: Which Protocol to Use?
Figure 1: Decision matrix for selecting the appropriate derivatization strategy.
Experimental Protocols
Protocol A: Rapid Silylation (BSTFA + 1% TMCS)
Best for: Dry samples, qualitative screening, metabolic profiling.
Reagents:
-
BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide (Sigma-Aldrich).
-
TMCS: Trimethylchlorosilane (Catalyst, 1% v/v in BSTFA).
-
Solvent: Anhydrous Pyridine (Critical for scavenging acid byproducts).
Step-by-Step Workflow:
-
Drying: Weigh 1–5 mg of this compound into a 2 mL GC vial. Evaporate any solvent to complete dryness under a nitrogen stream. Note: Even trace water will hydrolyze the reagent.
-
Solubilization: Add 50 µL of anhydrous pyridine. Vortex until dissolved.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS. Cap immediately with a PTFE-lined crimp cap.
-
Reaction: Incubate at 60°C for 30 minutes in a dry block heater.
-
Analysis: Cool to room temperature. Inject directly into GC-MS (or dilute with anhydrous ethyl acetate if concentration is too high).
Critical Control Point: The reaction mixture must remain clear. Cloudiness indicates moisture contamination (formation of hexamethyldisiloxane).
Protocol B: Robust Methylation (BF₃-Methanol)
Best for: Quantitative analysis, samples with trace moisture, long sequences.
Reagents:
-
BF₃-Methanol: 14% Boron trifluoride in methanol.
-
Extraction Solvent: n-Hexane (HPLC Grade).
-
Neutralizer: Saturated NaHCO₃ solution.
Step-by-Step Workflow:
-
Preparation: Dissolve 1–5 mg of analyte in 0.5 mL of BF₃-Methanol reagent in a screw-cap reaction vial.
-
Reaction: Tighten cap and heat at 70°C for 20 minutes .
-
Quenching: Cool the vial. Add 1 mL of saturated NaHCO₃ (slowly) to neutralize the acid and 1 mL of n-Hexane.
-
Extraction: Vortex vigorously for 1 minute. Allow layers to separate (centrifuge if necessary).
-
Isolation: Transfer the top organic layer (Hexane containing the methyl ester) to a clean GC vial containing anhydrous Na₂SO₄ to dry.
-
Analysis: Inject the hexane layer.
GC-MS Method Parameters
To ensure reproducibility, the following instrument parameters are recommended.
| Parameter | Setting | Rationale |
| Column | DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm) | Low-bleed, general purpose phase separates isochroman derivatives well. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard for optimal MS vacuum performance. |
| Inlet Temp | 250°C | Ensures rapid volatilization without thermal degradation. |
| Injection Mode | Split (10:1) or Splitless (0.5 min purge) | Split for concentrated standards; Splitless for trace analysis. |
| Oven Program | 80°C (1 min) → 15°C/min → 280°C (5 min) | Slow ramp prevents co-elution; high final temp cleans column. |
| Transfer Line | 280°C | Prevents condensation of high-boiling matrix components. |
| Ion Source | EI (70 eV), 230°C | Standard ionization energy for library matching. |
| Scan Range | m/z 50 – 450 | Covers molecular ions and key fragments. |
Results & Data Interpretation
Expected Mass Spectra[3][4]
1. TMS Derivative (Protocol A)
-
Molecular Weight: 250.36 g/mol
-
Key Ions:
-
m/z 250 [M]⁺: Molecular ion (often weak).
-
m/z 235 [M-15]⁺: Loss of methyl group from Silicon (Diagnostic for TMS).
-
m/z 133 [M-117]⁺: Loss of COOTMS group. This is the Isochroman cation (base peak), highly stable due to resonance stabilization by the ether oxygen and benzene ring.
-
m/z 73: Trimethylsilyl cation [Si(CH₃)₃]⁺.
-
2. Methyl Ester (Protocol B)
-
Molecular Weight: 192.21 g/mol
-
Key Ions:
-
m/z 192 [M]⁺: Molecular ion (distinct).
-
m/z 133 [M-59]⁺: Loss of carbomethoxy group (COOCH₃). Base peak (Isochroman cation).
-
m/z 105: Further fragmentation of the isochroman ring.
-
Fragmentation Pathway Diagram
Figure 2: Proposed fragmentation pathways for this compound derivatives.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Peak (Protocol A) | Moisture contamination. | Dry sample thoroughly; use fresh BSTFA; ensure pyridine is anhydrous. |
| Tailing Peaks | Active sites in liner or column. | Replace liner with deactivated glass wool; trim column inlet (10-20 cm). |
| Split Peaks | Solvent mismatch or overload. | Dilute sample; check solvent focusing (initial oven temp < solvent BP). |
| Low Yield (Protocol B) | Incomplete extraction. | Ensure vigorous vortexing; add more salt (NaCl) to aqueous layer to salt-out the ester. |
References
- Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
-
Little, J. L. (1999). "Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry". Journal of Chromatography A, 844(1-2), 1-22. Link
-
Sigma-Aldrich. (n.d.). Derivatization Reagents for GC: BSTFA. Technical Bulletin. Link
- Blau, K., & Halket, J. (1993). Handbook of Derivatives for Chromatography. Wiley.
-
Thermo Fisher Scientific. (2012). GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs). Application Note 10234. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Isochroman Synthesis
Welcome to the Technical Support Center for Isochroman Synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of the isochroman core, a privileged scaffold in many natural products and pharmaceuticals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve higher yields and purity.
Section 1: General Troubleshooting
Question: My isochroman synthesis is resulting in a low yield and a complex mixture of byproducts. Where should I begin troubleshooting?
Answer: Low yields and product mixtures are common hurdles in organic synthesis, often indicating that side reactions are competing with the desired transformation. A systematic approach is essential for effective troubleshooting.[1]
-
Analyze the Crude Reaction Mixture: Before any workup, it is crucial to analyze a small aliquot of your crude reaction mixture. Techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide a snapshot of all the components in your reaction, including starting materials, the desired product, and any byproducts.[2] This initial analysis is key to understanding what is happening in your reaction vessel.
-
Re-evaluate Your Reaction Parameters: Several factors can contribute to low yields. Consider the following:
-
Purity of Starting Materials: Impurities in your starting materials or solvents can interfere with the reaction.[3] It is advisable to use purified reagents and dry solvents, especially for moisture-sensitive reactions.
-
Reaction Temperature: Temperature plays a critical role in reaction kinetics and selectivity.[4] A temperature that is too high might lead to decomposition or the formation of side products, while a temperature that is too low can result in a sluggish or incomplete reaction.[3]
-
Catalyst Activity: If you are using a catalyst, ensure it is active. Some catalysts are sensitive to air or moisture and may require special handling.[3] Consider using a fresh batch of catalyst.
-
Reaction Time: Monitor your reaction over time to determine the optimal reaction duration. An incomplete reaction will have unreacted starting material, while a reaction that runs for too long might lead to product degradation.
-
-
Work-up and Purification: Product loss can also occur during the work-up and purification steps.[5] Ensure that the pH of your aqueous washes is appropriate for your product's stability and that you are using a suitable extraction solvent.[6] During purification, such as column chromatography, be mindful of the stability of your compound on the stationary phase.[5]
Section 2: FAQs on Oxa-Pictet-Spengler Cyclization for Isochroman Synthesis
The Oxa-Pictet-Spengler reaction is a versatile and widely used method for constructing the isochroman skeleton, involving the cyclization of a β-arylethanol with an aldehyde or ketone.[7][8]
FAQ 1: What are the best catalysts for the Oxa-Pictet-Spengler reaction?
Answer: A range of Brønsted and Lewis acids can catalyze the Oxa-Pictet-Spengler reaction. The choice of catalyst often depends on the electronic nature of the β-arylethanol.
-
For electron-rich β-arylethanols: Milder Lewis acids or even Brønsted acids can be effective. Iron(II) triflate (Fe(OTf)₂) has been reported as a highly efficient and environmentally friendly catalyst for this transformation, providing excellent yields under mild conditions.[7] Triflic acid (TfOH) itself can also catalyze the reaction.[7]
-
For electron-deficient β-arylethanols: Stronger Lewis acids may be required to promote the cyclization. However, harsh acidic conditions can sometimes lead to side reactions.[9]
| Catalyst | Typical Loading (mol%) | Notes | Reference |
| Fe(OTf)₂ | 1 | Efficient for electron-rich substrates, environmentally benign. | [7] |
| TfOH | 10 | Effective Brønsted acid catalyst. | [7] |
| Sc(OTf)₃ | 10 | A common Lewis acid catalyst for this type of reaction. | [2] |
| BF₃·OEt₂ | 50 | Used in transition-metal-free coupling reactions to afford 1-substituted isochromans. | [10] |
FAQ 2: I am observing significant formation of polymeric material in my reaction. What is the likely cause and how can I prevent it?
Answer: The formation of polymeric material is a common side reaction, especially when using formaldehyde as the aldehyde component.[9] This is due to the self-condensation of formaldehyde under acidic conditions.
Troubleshooting Steps:
-
Control the Addition of Formaldehyde: Instead of adding all the formaldehyde at once, consider a slow, portion-wise, or syringe-pump addition to maintain a low concentration in the reaction mixture.
-
Use a Formaldehyde Equivalent: Paraformaldehyde or 1,3,5-trioxane can be used as alternatives to aqueous formaldehyde. These reagents depolymerize in situ to slowly release formaldehyde, which can help to minimize self-condensation.[11]
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of polymerization more than the rate of the desired cyclization.[4]
FAQ 3: My β-arylethanol is sterically hindered. What modifications to the reaction conditions should I consider?
Answer: Steric hindrance on the β-arylethanol can slow down the rate of cyclization. To overcome this, you might need to adjust your reaction conditions:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[4] However, monitor for potential decomposition.
-
Use a More Active Catalyst: A stronger Lewis or Brønsted acid might be necessary to promote the reaction.[7]
-
Increase Reaction Time: Sterically hindered substrates may simply require longer reaction times to achieve a good yield. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.
A recent development has shown that using epoxides as aldehyde surrogates in hexafluoroisopropanol (HFIP) can greatly expand the scope of the reaction to include highly substituted β-phenylethanols.[8][12]
Section 3: Experimental Protocols & Workflows
Protocol 1: General Procedure for Fe(OTf)₂-Catalyzed Oxa-Pictet-Spengler Cyclization
This protocol is adapted from a reported iron-catalyzed synthesis of 1-substituted isochromans.[7]
Materials:
-
β-arylethanol (1.0 mmol)
-
Aldehyde or ketal (1.0 mmol)
-
Fe(OTf)₂ (0.01 mmol, 1 mol%)
-
Toluene (as solvent)
-
Oven-dried glassware
Procedure:
-
To an oven-dried reaction vessel, add the β-arylethanol (1.0 mmol), the aldehyde or ketal (1.0 mmol), and Fe(OTf)₂ (0.01 mmol).
-
Add toluene to the mixture.
-
Stir the reaction mixture at 70 °C under an air atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4 hours.[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product directly by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether).
Troubleshooting Workflow for Low Yield
Caption: A decision-tree workflow for troubleshooting low yields in isochroman synthesis.
Section 4: Advanced Topics
FAQ 4: How can I achieve stereoselective isochroman synthesis?
Answer: Achieving high stereoselectivity in isochroman synthesis is a significant area of research, particularly for applications in medicinal chemistry.
-
Chiral Catalysts: The use of chiral catalysts or ligands is a primary strategy for enantioselective synthesis. These create a chiral environment that favors the formation of one enantiomer over the other.[13]
-
Substrate Control: If your starting material already contains a stereocenter, it can influence the stereochemical outcome of the cyclization, a principle known as substrate-induced diastereoselectivity.[13]
-
Reaction Conditions: Parameters like temperature and solvent can have a substantial impact on stereoselectivity. Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state with the lower activation energy.[13][14] Screening a range of solvents is also recommended as the solvent can influence the conformation of the catalyst-substrate complex.[13]
Recent methodologies have been developed for the asymmetric synthesis of isochromans, including C-H insertion reactions with donor/donor carbenes, which have shown perfect diastereoselectivity in many cases.[15]
Reaction Mechanism: Acid-Catalyzed Oxa-Pictet-Spengler Cyclization
Caption: Simplified mechanism of the acid-catalyzed Oxa-Pictet-Spengler reaction.
This technical guide provides a starting point for optimizing your isochroman synthesis. Remember that each substrate may require its own unique set of optimized conditions. For further in-depth information, please consult the references listed below.
References
- Zhou, J. et al. (2018). Synthesis of isochromans via Fe(OTf)2-catalyzed Oxa-Pictet-Spengler cyclization. University of Liverpool IT Services.
- BenchChem Technical Support Team. (2025). Technical Support Center: Isochromanone Synthesis. Benchchem.
- ResearchGate. (n.d.). Optimization of the reaction All reactions were carried out on a....
- Gil-Negrete, J. M., Sestelo, J. P., & Sarandeses, L. A. (2016). A transition-metal-free coupling of various triorganoindium reagents with chromene and isochroman acetals. Organic Letters, 18, 4316-4319.
- BenchChem. (2025). Technical Support Center: Optimization of Reaction Conditions for 5-Chloroisochroman.
- Bergstrom, B. D. (2020). Stereoselective Synthesis of Isochromans and Isochroman-Based Natural Products by C–H Insertion with Donor/Donor Carbenes. eScholarship.org.
- Benchchem. (2025). Technical Support Center: Stereoselective Isochromanone Synthesis.
- Benchchem. (n.d.). Optimization of the work-up procedure for isochroman-3-ol synthesis.
- PrepChem. (n.d.). Synthesis of isochroman.
- Lneya. (2024, March 19). Effect of Temperature on Reactions of Chemical Organic Synthesis.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- Muller, C., Horký, F., Vayer, M., et al. (2023). Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. Chemical Science, 14(11), 2850-2856.
- MDPI. (2021). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster.
- Muller, C., Horký, F., Vayer, M., et al. (2023). Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. Chemical Science.
- Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. lneya.com [lneya.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pcliv.ac.uk [pcliv.ac.uk]
- 8. Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Isochroman synthesis [organic-chemistry.org]
- 11. prepchem.com [prepchem.com]
- 12. Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Stereoselective Synthesis of Isochromans and Isochroman-Based Natural Products by C–H Insertion with Donor/Donor Carbenes [escholarship.org]
Purification of isochroman-3-carboxylic acid from crude reaction mixture
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of isochroman-3-carboxylic acid from crude reaction mixtures. It is designed to move beyond simple protocols by explaining the underlying chemical principles, enabling you to troubleshoot and adapt these methods effectively in your own laboratory settings.
Part 1: Understanding Your Crude Mixture: What Are You Trying to Remove?
Before selecting a purification strategy, it is critical to have a hypothesis about the nature of the impurities in your crude reaction mixture. The synthesis of this compound and related isochromanones often involves starting materials and intermediates that may persist in the final product.
Common Impurities May Include:
-
Unreacted Starting Materials: Such as o-tolylacetic acid or 2-chloromethylphenylacetic acid.[1][2]
-
Neutral Organic Byproducts: Non-acidic compounds formed during the reaction.
-
Basic Compounds: Catalysts or reagents like triethylamine, if used.
-
Highly Polar Impurities: Salts or water-soluble byproducts.
-
Color Impurities: Residual iodide compounds or other colored species can impart a yellow or brown tint to the final product.[3]
Initial Assessment FAQ
Q: How can I get a quick idea of the impurities present in my crude sample?
A: Thin-Layer Chromatography (TLC) is an invaluable first step.[4] Co-spot your crude material alongside your starting materials on a silica gel plate. This will help you visualize the presence of unreacted starting materials and give you a general idea of the polarity of other byproducts. Carboxylic acids can sometimes "streak" on silica TLC plates; adding a small amount of acetic acid (0.5-1%) to your eluent can often resolve this issue and produce sharper spots.[4][5]
Part 2: Core Purification Strategies
Based on your initial assessment, you can select the most appropriate purification strategy. The following sections detail the primary methods, their principles, and step-by-step protocols with integrated troubleshooting.
Strategy 1: Liquid-Liquid Extraction (Acid-Base Extraction)
When to Use This Method: This is the ideal first-line purification technique, especially for removing neutral and basic impurities from your desired carboxylic acid.[6][7] It is highly effective for a preliminary bulk cleanup before subsequent purification steps like recrystallization.
Principle of Separation: This technique exploits the acidic nature of the carboxyl group. By treating the crude mixture with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide), the this compound is deprotonated to form its water-soluble carboxylate salt. Neutral organic impurities remain in the organic phase and can be separated. Subsequently, acidifying the aqueous layer re-protonates the carboxylate, causing the purified carboxylic acid to precipitate or be extracted back into an organic solvent.[4][6]
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or diethyl ether.
-
Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A 5-10% solution of sodium hydroxide (NaOH) can also be used, but NaHCO₃ is gentler and less likely to cause hydrolysis of other functional groups. The pH of the aqueous phase should be at least two to three units above the pKa of the carboxylic acid to ensure complete deprotonation.[6]
-
Extraction: Stopper the funnel and shake vigorously, venting frequently to release any CO₂ pressure that builds up, especially when using bicarbonate. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing the sodium isochroman-3-carboxylate salt) into a clean flask. Repeat the extraction of the organic layer with fresh basic solution 1-2 more times to ensure complete recovery. Combine all aqueous extracts.
-
Back-Wash (Optional): Wash the combined aqueous extracts with a fresh portion of the organic solvent to remove any lingering neutral impurities.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as 3M HCl, with stirring until the pH is at least two to three units below the pKa of the acid (typically pH ~2).[6] The this compound will precipitate out of the solution if it is a solid and has low water solubility.
-
Isolation:
-
If a precipitate forms: Collect the solid product by vacuum filtration, wash it with cold deionized water, and dry it thoroughly.
-
If no precipitate forms (or for complete recovery): Extract the acidified aqueous solution with several portions of a fresh organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry them over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.[6]
-
| Problem / Observation | Potential Cause | Recommended Solution(s) |
| Emulsion formation at the interface. | The organic and aqueous phases are not fully separating. | Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Gentle swirling instead of vigorous shaking can also help. |
| Low recovery of the final product. | Incomplete extraction into the aqueous phase or incomplete precipitation/extraction after acidification. | Ensure the pH during basification and acidification is correct.[6] Perform multiple extractions with smaller volumes of solvent, as this is more efficient than a single extraction with a large volume. |
| Product "oils out" instead of precipitating. | The melting point of the compound is low, or it is impure. | Try extracting the acidified solution with an organic solvent instead of relying on precipitation. If it still oils out upon solvent removal, proceed to recrystallization or chromatography. |
Strategy 2: Recrystallization
When to Use This Method: After an initial cleanup by extraction, or if the crude product is already relatively pure (>80-90%). Recrystallization is excellent for removing small amounts of impurities with different solubility profiles than your target compound.[8][9]
Principle of Separation: This method relies on the differential solubility of the compound and its impurities in a specific solvent system at different temperatures.[8] An ideal solvent will dissolve the this compound well at high temperatures but poorly at low temperatures. Impurities should either be insoluble at high temperatures (and can be filtered off hot) or remain soluble at low temperatures (and stay in the mother liquor).
Choosing an appropriate solvent is the most critical step for successful recrystallization.[10] Carboxylic acids are polar molecules and tend to crystallize well.[10]
| Solvent / System | Properties & Considerations |
| Water | This compound has some water solubility, but this decreases as the molecule gets larger and more nonpolar.[11] It can be a good choice if the product is sufficiently insoluble in cold water. |
| Toluene | A less polar solvent. Good for compounds that are less soluble in highly polar solvents.[8] |
| Ethanol/Water or Methanol/Water | A mixed solvent system is often ideal.[12] Dissolve the crude product in a minimal amount of the hot alcohol (in which it is very soluble), and then add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of hot alcohol to redissolve the solid, then allow it to cool slowly. |
| Ethyl Acetate/Hexane | Another common mixed solvent system. Dissolve in hot ethyl acetate and add hexane until the cloud point is reached. |
-
Solvent Selection: Choose a suitable solvent or solvent pair by testing small amounts of your crude product in different solvents.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a steam bath or hot plate) with stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities (like dust or insoluble byproducts), perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.[8]
-
Drying: Dry the crystals thoroughly. Air drying on the filter funnel followed by drying in a vacuum oven is a common method.
| Problem / Observation | Potential Cause | Recommended Solution(s) |
| No crystals form upon cooling. | Too much solvent was used, or the solution is supersaturated. | Try scratching the inside of the flask with a glass rod to induce crystallization.[13] Add a "seed crystal" of the pure compound. If too much solvent was used, evaporate some of it and allow the solution to cool again. |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute, or significant impurities are present. | Re-heat the solution to dissolve the oil, add more solvent, and try cooling again. If it persists, the impurities may need to be removed by another method (like chromatography) first. |
| Crystals are colored. | Colored impurities are trapped in the crystal lattice. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly as it can also adsorb your desired product. |
Strategy 3: Column Chromatography
When to Use This Method: When extraction and recrystallization are insufficient to separate impurities with similar properties to the desired product. It is also the method of choice for separating mixtures of acids or isomers.
Principle of Separation: The components of the crude mixture are separated based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an eluting solvent). More polar compounds interact more strongly with the polar silica gel and therefore elute more slowly.
-
Stationary Phase: Use standard silica gel (SiO₂).
-
Mobile Phase (Eluent): A mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is common.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, least polar mobile phase you plan to use.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often gives better resolution.
-
Elution: Start with a less polar eluent mixture and gradually increase the polarity (e.g., from 10% ethyl acetate in hexanes to 30%). Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The added acetic/formic acid is volatile and will typically be removed during this step.
| Problem / Observation | Potential Cause | Recommended Solution(s) |
| Product is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. Ensure you have added acid to the eluent to suppress deprotonation. |
| Poor separation of spots (co-elution). | The polarity difference between your compound and the impurity is small. | Use a shallower gradient (increase polarity more slowly). Try a different solvent system. Ensure the column is not overloaded with crude material. |
| Streaking or tailing of the spot on TLC. | Strong interaction between the carboxylic acid and the silica gel. | Add 0.5-2% acetic or formic acid to the eluent.[4][5] |
Part 3: Visualization & Workflows
General Purification Workflow
The following diagram outlines a decision-making process for purifying your crude this compound.
Caption: Decision tree for selecting a purification strategy.
Troubleshooting Low Yield
This diagram helps diagnose common causes of low yield during the purification process.
Caption: Troubleshooting guide for low product yield.
References
- BenchChem. (n.d.). Technical Support Center: Purification of Carboxylic Acids from Carbonylation.
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.
- Quickcompany. (n.d.). A Process For The Preparation Of 3 Isochromanone.
-
ResearchGate. (2013). How can I purify carboxylic acid? Retrieved February 13, 2026, from [Link]
- SIELC Technologies. (n.d.). Separation of Coumarin-3-carboxylic acid on Newcrom R1 HPLC column.
-
Reddit. (2019). Isolation of a Carboxylic acid. r/chemhelp. Retrieved February 13, 2026, from [Link]
-
Reddit. (2022). Isolation of organic material containing Carboxylic Acid. r/chemistry. Retrieved February 13, 2026, from [Link]
- Google Patents. (n.d.). EP0906304B1 - Process for preparing 3-isochromanone.
- Google Patents. (n.d.). US6372921B1 - Process for producing isochromanones and intermediates thereof.
-
University of Massachusetts Boston. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved February 13, 2026, from [Link]
-
UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved February 13, 2026, from [Link]
-
PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved February 13, 2026, from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of 6-Bromochromane-3-carboxylic acid.
-
Organic Syntheses. (n.d.). 6,7-dimethoxy-3-isochromanone. Retrieved February 13, 2026, from [Link]
-
The Student Room. (2018). How to purify a carboxylic acid by recrystallisation? Retrieved February 13, 2026, from [Link]
-
SciSpace. (n.d.). Rapid Paper Chromatography of Carboxylic Acids. Retrieved February 13, 2026, from [Link]
-
PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved February 13, 2026, from [Link]
-
Reagentia. (n.d.). (DL)-IsochroMan-3-carboxylic acid (1 x 5 g). Retrieved February 13, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 13, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Isochromanone synthesis. Retrieved February 13, 2026, from [Link]
-
OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Retrieved February 13, 2026, from [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. Retrieved February 13, 2026, from [Link]
-
University of Twente. (2018). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Retrieved February 13, 2026, from [Link]
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved February 13, 2026, from [Link]
-
ResearchGate. (2017). Capillary Gas Chromatographic Separation of Carboxylic Acids Using an Acidic Water Stationary Phase. Retrieved February 13, 2026, from [Link]
- Google Patents. (n.d.). CN1653058A - Process for the preparation of 3-isochromanone.
-
PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids. Retrieved February 13, 2026, from [Link]
-
Chemistry LibreTexts. (n.d.). 25.2 Physical Properties of Carboxylic Acids. Retrieved February 13, 2026, from [Link]
-
ResearchGate. (2025). Hydrothermal stability of aromatic carboxylic acids. Retrieved February 13, 2026, from [Link]
-
eScholarship.org. (n.d.). Novel Regenerated Solvent Extraction Processes for the Recovery of Carboxylic Acids or Ammonia from Aqueous Solutions Part I. Retrieved February 13, 2026, from [Link]
-
University of Pennsylvania. (2015). Structure Property Relationships of Carboxylic Acid Isosteres. Retrieved February 13, 2026, from [Link]
-
PubMed. (2012). Degradation study of carnosic acid, carnosol, rosmarinic acid, and rosemary extract (Rosmarinus officinalis L.) assessed using HPLC. Retrieved February 13, 2026, from [Link]
Sources
- 1. "A Process For The Preparation Of 3 Isochromanone" [quickcompany.in]
- 2. EP0906304B1 - Process for preparing 3-isochromanone - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. physics.emu.edu.tr [physics.emu.edu.tr]
An In-depth Technical Guide to the Physical Properties of Isochroman-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isochroman-3-carboxylic acid, a heterocyclic compound with the CAS Number 1261578-13-5, and its derivatives are of significant interest in medicinal chemistry and drug discovery. The isochroman scaffold is a privileged structure found in a variety of biologically active natural products and synthetic molecules. A thorough understanding of the physicochemical properties of this compound, such as its melting point and solubility, is fundamental for its synthesis, purification, formulation, and application in drug development. This guide provides a comprehensive overview of these key physical properties, outlines detailed experimental protocols for their determination, and offers insights into the structural rationale behind the observed behaviors.
I. Core Physicochemical Properties
The physical state of this compound at standard conditions is a solid.[1] Key physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₃ | [1] |
| Molecular Weight | 178.19 g/mol | [1] |
| Physical Form | Solid | [1] |
| Boiling Point | 371.0 ± 42.0 °C at 760 mmHg | [1] |
| Melting Point | Not reported in the cited literature | |
| Solubility | See Section II |
II. Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing everything from reaction kinetics during synthesis to bioavailability in physiological systems. The solubility of this compound is dictated by the interplay of its polar carboxylic acid group and its relatively nonpolar isochroman ring system.
Theoretical Solubility Assessment
Based on the principle of "like dissolves like," the following qualitative solubility profile for this compound can be predicted:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The carboxylic acid group can form hydrogen bonds with protic solvents.[2][3][4][5] However, the bulky and nonpolar isochroman moiety is expected to limit its aqueous solubility. Solubility in alcohols like ethanol and methanol is anticipated to be higher than in water due to the organic nature of the solvent backbone.
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone): These solvents are effective at solvating polar functional groups. This compound is expected to exhibit good solubility in these solvents.
-
Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Carboxylic acids generally show some solubility in moderately polar ethers and aromatic hydrocarbons.[2][3][4] Solubility in highly nonpolar solvents like hexane is expected to be low.
Experimental Determination of Solubility
A detailed, step-by-step methodology for determining the solubility of this compound in various solvents is provided below. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
-
Preparation of Saturated Solutions:
-
To a series of vials, add a known volume (e.g., 2 mL) of the desired solvent (e.g., water, ethanol, DMSO, toluene).
-
Add an excess amount of this compound to each vial to ensure a saturated solution with undissolved solid remaining.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C) to facilitate the dissolution process and reach equilibrium.
-
Equilibrate for a sufficient period (typically 24-48 hours), ensuring that the concentration of the dissolved solute remains constant over time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a filtered syringe to avoid aspirating any solid particles.
-
-
Analysis:
-
Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of an analytical instrument (e.g., UV-Vis spectrophotometer or HPLC).
-
Quantify the concentration of this compound in the diluted sample against a pre-prepared calibration curve.
-
-
Calculation:
-
Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.
-
Caption: Workflow for experimental solubility determination.
III. Melting Point
The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase. It is a fundamental physical property used for identification and purity assessment.
Experimental Determination of Melting Point
The following protocol outlines the standard procedure for determining the melting point of a solid organic compound like this compound.
-
Sample Preparation:
-
Ensure the this compound sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
-
Apparatus Setup:
-
Place the capillary tube into the heating block of a melting point apparatus.
-
Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the block.
-
-
Melting Point Measurement:
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the heating block.
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).
-
Record the temperature at which the entire sample has completely melted (the end of melting).
-
The melting point is reported as a range between these two temperatures.
-
-
Purity Indication:
-
A sharp melting point range (typically 1-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.
-
Caption: Workflow for experimental melting point determination.
IV. Conclusion
References
Sources
- 1. This compound | 1261578-13-5 [sigmaaldrich.com]
- 2. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 15.4 Physical Properties of Carboxylic Acids | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
How to improve the solubility of isochroman-3-carboxylic acid for bioassays
Technical Support Center: Isochroman-3-carboxylic Acid Solubility
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide, presented in a question-and-answer format, addresses common challenges and provides troubleshooting solutions to help you achieve reliable solubility for your bioassays. As Senior Application Scientists, we've designed this resource to be a practical bench-top companion, explaining not just what to do, but why each step is scientifically important.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm starting a new project. What is the best initial approach to solubilize this compound?
Answer: The most common and recommended starting point for a novel compound like this compound is to prepare a high-concentration stock solution in an organic solvent.
Recommended Starting Solvent: 100% Dimethyl Sulfoxide (DMSO).
Rationale: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules, including those with poor aqueous solubility.[1] It is a standard practice in drug discovery and cell-based assays to first create a concentrated stock (e.g., 10-50 mM) in DMSO, which can then be serially diluted into your aqueous assay buffer or cell culture medium.[2] This approach minimizes the final concentration of the organic solvent in your experiment, which is crucial for avoiding solvent-induced artifacts.[3]
Initial Protocol:
-
Weigh out a precise amount of this compound solid.
-
Add the appropriate volume of 100% DMSO to achieve your desired high concentration (e.g., 20 mM).
-
Vortex or sonicate the mixture to ensure the compound is fully dissolved. Gentle warming in a 37°C water bath can also aid dissolution.[2]
-
Visually inspect the solution against a light source to confirm there are no visible particulates.
-
Store the stock solution appropriately, typically at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[2]
Q2: My this compound won't dissolve in 100% DMSO, even at a modest concentration. What should I do next?
Answer: While uncommon for many organic molecules, poor solubility in pure DMSO can occur. If you've already tried vortexing, sonication, and gentle warming without success, the issue may be related to the compound's solid-state properties or the concentration you are targeting.[4] However, a more robust chemical approach is to leverage the acidic nature of your compound.
The key is the carboxylic acid group (–COOH). This functional group is weakly acidic and can be deprotonated to form a highly polar, charged carboxylate salt (–COO⁻), which is significantly more soluble in polar solvents.[5][6]
Strategy: pH-Adjusted Solubilization
This technique involves adding a small amount of a base to create the more soluble salt form directly in the DMSO stock.
Recommended Bases:
-
Sodium Hydroxide (NaOH): A strong base that will readily deprotonate the carboxylic acid.[7][8]
-
Ammonium Hydroxide (NH₄OH): A weaker base that is also effective and can be a good alternative.[2][7]
Protocol: Preparing a 10 mM Stock Solution using NaOH
-
Target: Prepare a 10 mM stock solution of this compound (MW: 178.18 g/mol ). Start by adding 1.78 mg of the compound to a microfuge tube.
-
Solvent Addition: Add slightly less than the final desired volume of DMSO (e.g., 95 µL for a final volume of 100 µL).
-
Basification: Add 1-2 equivalents of 1N NaOH. For this example, adding ~1-2 µL of 1N NaOH should be sufficient.
-
Dissolution: Vortex or sonicate the mixture. The compound should now readily dissolve as it converts to its sodium salt.
-
Final Volume: Adjust the final volume to 100 µL with DMSO. The resulting solution is a basified stock ready for dilution.
| Parameter | Value | Reference |
| Molecular Weight | 178.18 g/mol | [9] |
| Physical Form | Solid | |
| Typical pKa of Carboxylic Acids | ~4-5 | [10] |
| Solubility Principle | Deprotonation increases polarity and aqueous solubility | [5] |
Q3: My compound dissolved perfectly in DMSO, but it precipitates immediately when I dilute it into my aqueous cell culture medium or assay buffer. How can I fix this?
Answer: This is one of the most common challenges in bioassays and is known as "crashing out."[1] It occurs because the compound is highly soluble in the organic environment of DMSO but insoluble in the highly aqueous final assay medium.[11] When the DMSO stock is diluted, the DMSO concentration plummets, and the aqueous environment cannot keep the hydrophobic compound in solution.[1]
Here is a workflow to troubleshoot and solve this critical issue:
Solubility Troubleshooting Workflow
Caption: Decision workflow for troubleshooting compound precipitation.
Solution 1: The pH Modification Method (Most Recommended for Carboxylic Acids)
The most effective strategy for an acidic compound like this compound is to ensure it remains in its deprotonated (salt) form in the final solution. The solubility of carboxylic acids is highly dependent on pH; as the pH increases above the compound's pKa, the equilibrium shifts to the more soluble carboxylate form.[12][13][14]
Detailed Protocol for pH-Adjusted Serial Dilution:
-
Prepare an Alkaline Stock: Prepare a 10 mM stock solution in 100% DMSO using 1-2 equivalents of 0.1N NaOH, as described in Q2. This ensures the compound is already in its soluble salt form.
-
Prepare an Alkaline Diluent: Your aqueous diluent (e.g., PBS, HBSS, or cell culture medium) should ideally have a pH ≥ 7.4. If your buffer is acidic, adjust it to a physiological or slightly basic pH. For many carboxylic acids, a pH of 8.0 can dramatically increase solubility.[12]
-
Perform Serial Dilutions: When performing serial dilutions, add the concentrated DMSO stock to the aqueous buffer, not the other way around. Use vigorous mixing (vortexing) during the addition to avoid creating localized high concentrations that can cause precipitation.[15]
-
Final Check: Before adding to cells or your assay, visually inspect the final working solution to ensure it is clear. A quick check for light scattering with a spectrophotometer can also detect fine precipitates.[15]
Solution 2: Using Co-solvents
If pH modification is not sufficient or is incompatible with your assay, a co-solvent system can be employed. This involves using a mixture of solvents to prepare the stock solution.[16][17]
-
Ethanol/DMSO Mixtures: Try dissolving the compound in a mixture like 70% ethanol and 30% DMSO.[4]
-
PEG 400: Polyethylene glycol (PEG) can act as a solubilizing agent. Preparing a stock in a mixture of DMSO and PEG 400 can sometimes maintain solubility upon aqueous dilution.
Important Consideration: Always run a vehicle control in your experiments with the same final concentration of the solvent(s) used to dissolve the compound.[3][15] Most cell lines can tolerate up to 0.5% DMSO, but this should be tested for your specific system.[1]
Q4: Are there more advanced strategies if my compound is still problematic?
Answer: Yes, if standard solvent and pH-based methods fail, several advanced formulation techniques can be explored, though they require more specialized preparation.[17][18]
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can encapsulate poorly soluble molecules, increasing their apparent aqueous solubility. β-cyclodextrin is a common choice.[3][19]
-
Lipid-Based Formulations: For highly lipophilic compounds, formulating them in lipid-based systems like Self-Microemulsifying Drug Delivery Systems (SMEDDS) can be effective.[20]
-
Nanosuspensions: This involves reducing the particle size of the compound to the nanometer range, which increases the surface area and dissolution rate.[19] This is a more complex technique typically used in later-stage drug development.
These advanced methods often require significant formulation development and should be considered when simpler, more direct methods are exhausted.[20][21]
References
- Effect of pH and temperature on the solubility of a surface active carboxylic acid.
- Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions.
- Addressing issues with DMSO precipitating out of solution when adding aqueous buffers.Benchchem.
- Frequently Asked Questions.Selleckchem.com.
- pH-solubility profiles or organic carboxylic acids and their salts.
- How to Choose the Right Solvent When Dissolving Small-Molecule Compounds.Solarbio.
- A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
- Solubilization techniques used for poorly water-soluble drugs.
- How can I increase the solubility of a compound for an MTT assay?
- How does pH affect water solubility of organic acids (or acids in general)?Reddit.
- Solubilization techniques used for poorly water-soluble drugs.
- Considerations regarding use of solvents in in vitro cell based assays.
- Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs.International Journal of Scientific Research & Technology.
- 5 Novel Techniques for Solubility Enhancement.Ascendia Pharmaceutical Solutions.
- This compound | 1261578-13-5.Sigma-Aldrich.
- How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?
- Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs.MedCrave online.
- Sciencemadness Discussion Board - Basifying Agents.XMB 1.9.11.
- Is NH4OH or NaOH considered a basic substance? Why?Quora.
- 1261578-13-5|this compound.Moldb.
- Structure and Properties of Carboxylic Acids and their Salts.Chemistry LibreTexts.
- Does anyone have information on pKa of some carboxylic acids?
- Table of Acids with Ka and pKa Values.CLAS.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sciencemadness Discussion Board - Basifying Agents - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. quora.com [quora.com]
- 9. 1261578-13-5 | this compound - Moldb [moldb.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. How to Choose the Right Solvent When Dissolving Small-Molecule Compounds [solarbio-global.com]
- 16. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs - MedCrave online [medcraveonline.com]
- 20. ijsrtjournal.com [ijsrtjournal.com]
- 21. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Isochroman-3-Carboxylic Acid Stability and Storage
Welcome to the technical support center for isochroman-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing degradation during storage and to offer troubleshooting solutions for common stability-related issues. Our approach is rooted in established scientific principles and field-proven insights to ensure the integrity of your experimental outcomes.
Introduction to this compound Stability
This compound is a heterocyclic compound with a structure that combines a bicyclic ether (isochroman) and a carboxylic acid functional group. This unique combination of moieties presents specific stability considerations. The carboxylic acid group can be susceptible to decarboxylation, while the isochroman ring system, particularly the ether linkage and benzylic positions, may be prone to oxidative and hydrolytic degradation. Understanding these potential degradation pathways is paramount for maintaining the compound's purity and integrity during storage and handling.
This guide provides a comprehensive question-and-answer-based resource to address potential stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The degradation of this compound is primarily influenced by four key factors: temperature, light, humidity, and pH.
-
Temperature: Elevated temperatures can provide the activation energy required for degradation reactions, most notably decarboxylation of the carboxylic acid group.[1]
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation, potentially leading to the formation of radical species and subsequent decomposition.
-
Humidity: The presence of moisture can facilitate hydrolytic degradation pathways.
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of the ether linkage within the isochroman ring.
Q2: What are the optimal storage conditions for long-term stability of solid this compound?
A2: For optimal long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dark, and dry place. A summary of recommended conditions is provided in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Minimizes the rate of potential thermal degradation reactions like decarboxylation. |
| Light | Protected from light (Amber vial or stored in a dark cabinet) | Prevents photolytic degradation. |
| Atmosphere | Inert gas (e.g., Argon or Nitrogen) | Reduces the risk of oxidative degradation. |
| Container | Tightly sealed, non-reactive material (e.g., glass) | Prevents exposure to moisture and atmospheric oxygen. |
Q3: I have been storing my this compound at room temperature. Is it likely to have degraded?
A3: While room temperature storage is not ideal for long-term stability, the extent of degradation will depend on other factors like exposure to light and humidity. Some suppliers suggest storage at room temperature for short periods.[2] However, for long-term storage and to ensure the highest purity, refrigeration is recommended. If you have any doubts about the purity of your material, it is advisable to perform an analytical purity check, for instance, using High-Performance Liquid Chromatography (HPLC).
Q4: Can I store solutions of this compound? If so, what are the recommended conditions?
A4: Storing this compound in solution is generally not recommended for long periods due to the increased potential for degradation. If you must store solutions, they should be prepared fresh. For short-term storage, use a suitable solvent, protect the solution from light, and store it at a low temperature (e.g., 2-8 °C). The choice of solvent is critical, and its pH should be considered.
Troubleshooting Guide
Issue 1: I am observing a new, unexpected peak in the HPLC chromatogram of my stored this compound sample.
Potential Cause & Troubleshooting Steps:
This is a common indication of degradation. The new peak likely corresponds to a degradation product. To identify the cause and prevent further degradation, consider the following:
-
Review Storage Conditions:
-
Temperature: Was the sample exposed to high temperatures? Thermal decarboxylation is a likely degradation pathway for carboxylic acids.
-
Light: Was the sample protected from light? Photodegradation can lead to a variety of products.
-
Moisture: Could the sample have absorbed moisture? This could lead to hydrolysis.
-
-
Characterize the Impurity:
-
Utilize a mass spectrometer coupled with your HPLC (LC-MS) to determine the molecular weight of the unknown peak. This information can provide valuable clues about the degradation pathway. For example, a loss of 44 Da would strongly suggest decarboxylation.
-
-
Perform a Forced Degradation Study:
-
To confirm the identity of the degradation product and understand the compound's stability profile, a forced degradation study is recommended. This involves intentionally exposing the compound to harsh conditions to accelerate degradation.
-
Issue 2: My experiments are giving inconsistent results, and I suspect my stock of this compound might be degrading.
Potential Cause & Troubleshooting Steps:
Inconsistent results are a significant red flag for compound instability.
-
Immediate Purity Check:
-
Perform an immediate purity analysis of your current stock using a validated stability-indicating HPLC method. Compare the results to the certificate of analysis provided by the supplier.
-
-
Implement a Re-testing Schedule:
-
For long-term studies, it is good practice to periodically re-test the purity of your reference standard and working samples.
-
-
Review Solution Preparation and Handling:
-
Are you preparing fresh solutions for each experiment?
-
Is the pH of your solvent system appropriate? Carboxylic acids can be more susceptible to degradation at certain pH values.
-
Proposed Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be postulated. It is crucial to note that these are theoretical pathways and would require experimental confirmation through techniques like forced degradation studies and subsequent structural elucidation of the degradation products.
Caption: Workflow for a forced degradation study.
Protocol 2: Development and Validation of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.
1. Method Development:
-
Column Selection: Start with a C18 reversed-phase column.
-
Mobile Phase: A common starting point is a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: Use a UV detector at a wavelength where this compound has significant absorbance.
-
Optimization: Adjust the gradient, flow rate, and column temperature to achieve good separation between the parent compound and any degradation products observed in the forced degradation study.
2. Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can resolve the parent compound from its degradation products and any other potential impurities.
-
Linearity: Establish a linear relationship between the concentration of the compound and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Assess the degree of scatter between a series of measurements.
-
Robustness: Evaluate the reliability of the method with respect to small, deliberate variations in method parameters.
References
-
UNC Environmental Health & Safety. (2021). Chapter 04: Proper Storage of Chemicals in Laboratories. [Link]
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]
-
Iowa State University. Instructions and Guidelines for Chemical Storage and Handling. [Link]
-
ResearchGate. (2025). Hydrothermal stability of aromatic carboxylic acids. [Link]
-
BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]
-
Sygnature Discovery. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
International Journal of Scientific & Engineering Research. (2018). Stability indicating study by using different analytical techniques. [Link]
-
Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]
-
SK pharmteco. (2022). Shedding Light on Photo-Stability Forced Degradation. [Link]
-
National Center for Biotechnology Information. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
-
National Center for Biotechnology Information. (2016). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
Khan Academy. Carboxylic acid reactions overview. [Link]
-
Michigan State University Department of Chemistry. Carboxylic Acid Reactivity. [Link]
-
RSC Publishing. (2021). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. [Link]
Sources
Technical Support Center: Optimizing Catalyst Performance in Isocoumarin-3-Carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of isocoumarin-3-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing catalyst performance and troubleshooting common experimental hurdles. The following information is structured in a question-and-answer format to directly address specific issues you may encounter.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding catalyst selection and reaction setup for the synthesis of isocoumarin-3-carboxylic acids.
Q1: What are the most common catalytic systems for synthesizing isocoumarin-3-carboxylic acids?
A1: A variety of transition-metal catalysts are employed, with palladium, rhodium, and copper being the most prevalent.[1][2]
-
Palladium-catalyzed reactions often involve the coupling of benzoic acids with alkynes or vinylarenes.[3][4] These methods are valued for their efficiency and functional group tolerance. A common approach is the C-H activation/annulation cascade.[3][4]
-
Rhodium-catalyzed synthesis is another powerful method, frequently utilizing a C-H activation/annulation strategy with reagents like enaminones and iodonium ylides.[2][5]
-
Copper-catalyzed domino reactions provide an efficient route from o-halobenzoic acids and 1,3-diketones.[1]
The choice of catalyst often depends on the specific substrates, desired functional group tolerance, and reaction conditions.
Q2: My palladium-catalyzed reaction is showing low to no product yield. What are the first troubleshooting steps?
A2: Low or no yield in a palladium-catalyzed cross-coupling reaction is a common issue that can often be resolved by systematically checking a few key parameters.[6]
-
Verify Reagent and Solvent Quality: Ensure all starting materials, solvents, and bases are pure and anhydrous. Moisture and oxygen can significantly deactivate the catalyst.[6] Solvents should be freshly distilled or from a reliable commercial source.
-
Check Catalyst Activity: The palladium source and ligands are critical. Pd(II) precatalysts require in situ reduction to the active Pd(0) species.[7] If this reduction is inefficient, the catalytic cycle will not initiate. Consider using a pre-activated Pd(0) source or a more efficient precatalyst system.[6][7]
-
Ensure an Inert Atmosphere: These reactions are often sensitive to air. Confirm that your reaction vessel was properly degassed and is maintained under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Evaluate the Ligand: The choice of ligand is crucial as it influences the stability and activity of the catalyst.[6] For challenging substrates, consider using bulky, electron-rich phosphine ligands.[8]
Q3: How critical is the choice of solvent in these reactions?
A3: The solvent plays a multifaceted role in influencing reaction outcomes. For instance, in a palladium-catalyzed oxidative coupling of benzoic acid and styrene, DMF was found to be the optimal solvent.[3] In other systems, such as copper-catalyzed domino reactions, DMF is also a common choice.[1] The solvent can affect substrate solubility, catalyst stability, and the rate of key elementary steps in the catalytic cycle. It is always advisable to consult the literature for the specific catalytic system you are using or to perform a solvent screen during optimization.
II. Troubleshooting In-Depth: Common Problems and Solutions
This section provides a more detailed examination of specific problems that can arise during the synthesis of isocoumarin-3-carboxylic acids, along with structured approaches to their resolution.
Problem 1: Catalyst Deactivation and Inactivity
Q: My reaction starts but then stalls, or fails to initiate altogether. How can I diagnose and address catalyst deactivation?
A: Catalyst deactivation can stem from several sources. A systematic approach is necessary to pinpoint the cause.
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Oxidative Degradation | The active Pd(0) catalyst is susceptible to oxidation by air, which can halt the catalytic cycle. | Rigorously degas all solvents and reagents. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction. |
| Ligand Degradation | Phosphine ligands can be oxidized, especially at elevated temperatures.[7] | Use robust, sterically hindered ligands that are less prone to oxidation. Consider adding a slight excess of the ligand. |
| Impure Reagents | Impurities in starting materials or solvents can act as catalyst poisons. | Purify all starting materials before use. Use high-purity, anhydrous solvents. |
| Inefficient Pre-catalyst Reduction | If using a Pd(II) source, its reduction to Pd(0) may be incomplete.[7] | Add a reducing agent or switch to a more easily reduced Pd(II) pre-catalyst or a Pd(0) source. |
Experimental Protocol: Testing Catalyst Viability
-
Set up a small-scale control reaction with a known, reliable substrate combination under your standard conditions.
-
If the control reaction fails, the issue is likely with the catalyst, solvent, or general setup.
-
If the control reaction succeeds, the problem lies with your specific substrates.
Problem 2: Poor Regioselectivity and Formation of Side Products
Q: I am observing the formation of undesired isomers or side products. How can I improve the selectivity of my reaction?
A: The formation of byproducts such as 3-benzylidenephthalides instead of the desired isocoumarin can be an issue, particularly in palladium-catalyzed C-H olefination and oxidative cyclization reactions.[3] The directing effect of substituents on the benzoic acid plays a crucial role in determining the product outcome.[3]
Key Factors Influencing Selectivity:
-
Directing Groups: The nature and position of substituents on the benzoic acid can direct the palladium catalyst to a specific C-H bond, influencing the regioselectivity of the cyclization.
-
Ligand Effects: The steric and electronic properties of the ligand can significantly impact the selectivity by modulating the geometry and reactivity of the catalytic species.[9]
-
Reaction Conditions: Temperature, solvent, and the choice of base can all influence the reaction pathway and favor one product over another.
Troubleshooting Workflow for Poor Selectivity
Caption: A decision-making workflow for troubleshooting poor selectivity.
Problem 3: Difficulty with Product Isolation and Purification
Q: My reaction appears to be successful by TLC or LC-MS, but I am struggling to isolate a pure product. What purification strategies are recommended?
A: Challenges in purification can arise from the product's physical properties or the presence of persistent impurities.
Common Purification Hurdles and Solutions:
| Issue | Recommended Approach |
| Product is an oil or difficult to crystallize | Consider converting the carboxylic acid to a more crystalline derivative (e.g., a methyl ester) for purification, followed by hydrolysis back to the acid. |
| Co-elution with starting materials or byproducts | If standard column chromatography is ineffective, try a different stationary phase (e.g., alumina instead of silica) or a different solvent system. Preparative HPLC can also be a powerful tool for separating closely related compounds. |
| Residual Metal Catalyst | After aqueous workup, filtering the organic layer through a pad of a metal scavenger or Celite® can be effective.[8] |
| Product Insolubility | The final product may have poor solubility. For NMR analysis, consider using deuterated DMSO or DMF.[8] For purification, try to find a solvent system where the product is sparingly soluble for recrystallization. |
III. Advanced Optimization Strategies
For researchers looking to push the boundaries of efficiency and yield, the following section delves into more advanced optimization techniques.
Q: How can I rationally design an experiment to optimize catalyst loading and reaction time?
A: A Design of Experiments (DoE) approach can be highly effective. A factorial design, for instance, allows for the simultaneous investigation of multiple variables.
Example of a 2-Factor, 2-Level Factorial Design:
| Experiment | Catalyst Loading (mol%) | Temperature (°C) | Observed Yield (%) |
| 1 | 1 | 80 | (Record Result) |
| 2 | 5 | 80 | (Record Result) |
| 3 | 1 | 110 | (Record Result) |
| 4 | 5 | 110 | (Record Result) |
Analyzing the results from these experiments will reveal not only the individual effects of catalyst loading and temperature but also any interaction between these two variables. For instance, a moderate 5 mol% palladium loading at 110 °C was found to be optimal in one study for the reaction between benzoic acid and styrene.[3]
Q: What is the role of additives, and how can they be optimized?
A: Additives can play various roles, from acting as oxidants to facilitating key steps in the catalytic cycle. For example, in some palladium-catalyzed oxidative couplings, a co-oxidant is required to regenerate the active catalyst.[4] In Rh(III)-catalyzed reactions, additives like KOAc can be crucial for efficiency.[5][10] The optimization of additives should be done systematically, often after other parameters like solvent and temperature have been established.
Experimental Workflow for Catalyst System Optimization
Caption: A stepwise workflow for optimizing a catalytic reaction.
IV. References
-
Vasylyshyn, R. Y., Demydchuk, B. A., Kovalenko, S. M., Matiychuk, V. S., Shishkina, S., Lukin, O., Karpun, Y., Shivanyuk, A., & Fetyukhin, V. M. (n.d.). Practical One-Pot Four-Step Synthesis of Isocoumarin-3-Carboxylic Acids. [Source not further specified].
-
BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem.
-
(n.d.). One-Step Synthesis of Isocoumarins and 3-Benzylidenephthalides via Ligandless Pd-Catalyzed Oxidative Coupling of Benzoic Acids and Vinylarenes. The Journal of Organic Chemistry - ACS Publications.
-
(n.d.). Isocoumarin synthesis. Organic Chemistry Portal.
-
(n.d.). Concise Synthesis of Isocoumarin-3-carboxylic Acid Esters. ResearchGate.
-
(n.d.). Practical synthesis of isocoumarins via Rh(III)-catalyzed C–H activation/annulation cascade. [Source not further specified].
-
(n.d.). Palladium catalyzed synthesis of isocoumarins. ResearchGate.
-
Bagul, S. D., Rajput, J. D., & Bendre, R. S. (2017). Synthesis of 3-carboxycoumarins at room temperature in water extract of banana peels. Environmental Chemistry Letters.
-
BenchChem. (2025). Technical Support Center: Synthesis of Aminocoumarin Derivatives. BenchChem.
-
Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
-
(n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
-
(2014). Chiron based synthesis of isocoumarins: reactivity of a-substituted carboxylic acids. Tetrahedron: Asymmetry.
-
BenchChem. (2025). Technical Support Center: Total Synthesis of Anisocoumarin H. BenchChem.
-
(2012). ChemInform Abstract: Palladium-Catalyzed Synthesis of Isocoumarins and Phthalides via tert-Butyl Isocyanide Insertion. ResearchGate.
-
(n.d.). Practical synthesis of isocoumarins via Rh(III)-catalyzed C–H activation/annulation cascade. [Source not further specified].
-
(2025). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate.
-
Fei, X.-D., Ge, Z.-Y., Tang, T., Zhu, Y.-M., & Ji, S.-J. (2012). Palladium-Catalyzed Synthesis of Isocoumarins and Phthalides via tert-Butyl Isocyanide Insertion. The Journal of Organic Chemistry.
-
(2023). Practical synthesis of isocoumarins via Rh(III)-catalyzed C–H activation/annulation cascade. [Source not further specified].
Sources
- 1. Isocoumarin synthesis [organic-chemistry.org]
- 2. Practical synthesis of isocoumarins via Rh(III)-catalyzed C–H activation/annulation cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Practical synthesis of isocoumarins via Rh(III)-catalyzed C–H activation/annulation cascade [beilstein-journals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
Interpreting complex NMR spectra of isochroman derivatives
Topic: Interpreting Complex NMR Spectra of Isochroman Derivatives Ticket ID: ISO-NMR-001 Status: Open Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist
Introduction
Welcome to the Isochroman Analysis Support Hub. You are likely here because the 3,4-dihydro-1H-2-benzopyran (isochroman) skeleton is presenting spectral ambiguities. This system is deceptively simple; while the aromatic region is often distinct, the saturated heterocyclic ring (C1, C3, and C4) exhibits complex coupling patterns, conformational mobility (half-chair flipping), and stereochemical challenges, particularly in 1,3-disubstituted derivatives.
This guide moves beyond basic peak picking. We focus on mechanistic causality —why your signals look the way they do—and provide self-validating protocols to confirm your assignments.
Module 1: Structural Assignment & Connectivity
Issue: "I cannot definitively distinguish the C1 proton from the C3 protons."
Diagnosis: In isochroman, both C1 and C3 are adjacent to the oxygen atom, pushing them downfield. However, their magnetic environments differ significantly due to the anisotropic effect of the fused benzene ring.
The Solution: You must rely on the distinct coupling environments and chemical shift trends.[1][2]
| Position | Proton Type | Typical | Multiplicity | Key Feature |
| H1 | Benzylic acetal-like | 4.5 – 5.2 | Singlet (or doublet if C1-substituted) | Most downfield aliphatic signal. No vicinal coupling to CH |
| H3 | Ether methylene | 3.6 – 4.2 | Triplet or ddd | Couples to H4 (vicinal). Diastereotopic protons often split significantly. |
| H4 | Benzylic methylene | 2.6 – 3.0 | Triplet or ddd | Most upfield. Couples to H3. |
Self-Validating Logic (The "Check" System):
-
The COSY Check: H3 and H4 must show a strong COSY cross-peak. H1 will not show a COSY correlation to H3 or H4 (unless long-range W-coupling is visible, which is rare and weak).
-
The HMBC Anchor: H1 shows a strong
correlation to the aromatic bridgehead carbons (C4a/C8a) and the aromatic C8-H. H3 does not correlate to the aromatic ring as strongly or with the same pattern.
Module 2: Stereochemical Determination (The Core Challenge)
Issue: "I have a 1,3-disubstituted isochroman. Is it cis or trans?"
Diagnosis:
Isochromans exist in a dynamic half-chair conformation. The relative stereochemistry (cis/trans) determines the preferred conformer (diequatorial vs. diaxial). The coupling constants (
The Mechanism:
According to the Karplus relationship , the vicinal coupling constant depends on the dihedral angle (
-
Axial-Axial (
): Large (10–12 Hz). -
Axial-Equatorial (
): Small (2–5 Hz).[3] -
Equatorial-Equatorial (
): Small (2–5 Hz).[3]
Troubleshooting Steps:
Step 1: Measure
-
Scenario A: You see a large coupling (
Hz). -
Scenario B: You see only small couplings (< 5 Hz).
Step 2: The NOE Cross-Validation
Stereochemistry cannot be solved by
-
Cis-1,3-dimethylisochroman: The substituents typically adopt a diequatorial conformation (most stable). H1 and H3 are therefore both axial .
-
Expected NOE: Strong NOE between H1 and H3 (1,3-diaxial relationship).
-
-
Trans-1,3-dimethylisochroman: One group is axial, one is equatorial.
-
Expected NOE: Weak or no NOE between H1 and H3.
-
Visualizing the Logic:
Caption: Decision tree for assigning relative stereochemistry in 1,3-disubstituted isochromans using coupling constants and NOE correlations.
Module 3: Advanced Troubleshooting (Dynamics)
Issue: "My signals are broad or missing in the aliphatic region."
Diagnosis:
This indicates conformational exchange on the NMR time scale. The isochroman half-chair is flipping between two conformers. If the flip rate (
The Fix: Variable Temperature (VT) NMR
-
Cooling: Lower the temperature (e.g., to -40°C or -60°C).
-
Result: The ring flip slows down (
). The broad peak will split into two sharp sets of signals representing the distinct conformers (e.g., major and minor rotamers).
-
-
Heating: Raise the temperature (e.g., to +50°C).
-
Result: The ring flip accelerates (
). The broad peak sharpens into a single average signal.
-
Experimental Protocols
Protocol A: The "Stereochem-Definitive" NOE Experiment
Use this when J-values are ambiguous.
-
Sample Prep: Dissolve ~5-10 mg of compound in 0.6 mL CDCl
. Degas the sample (bubble N or Ar for 5 mins) to remove paramagnetic oxygen, which quenches NOE signals. -
Parameter Setup (1D NOE Difference):
-
D1 (Relaxation Delay): Set to at least
(typically 3–5 seconds). Incomplete relaxation distorts integration. -
Mixing Time: For small molecules (MW < 400), use a mixing time of 500–800 ms . (Note: This is longer than for proteins because small molecules tumble faster and have positive NOE).
-
-
Target Selection: Irradiate H1 specifically.
-
Analysis:
-
Look for enhancement at H3.
-
Calculation:
. -
Threshold: An enhancement > 2-3% is generally considered significant for a 1,3-diaxial relationship in this scaffold.
-
Protocol B: Determining H3 vs H4 via HSQC/HMBC
Use this to map the skeleton before stereochemical analysis.
Caption: Step-by-step workflow for unambiguous structural assignment of the isochroman core.
Reference Data: Isochroman Core
| Position | Multiplicity | |||
| 1 | 4.68 | 68.1 | s | - |
| 3 | 3.87 | 64.6 | t | |
| 4 | 2.75 | 28.1 | t | |
| 5,8 | 7.09 | 126-129 | m | - |
| 6,7 | 7.07 | 126-129 | m | - |
Note: Data represents unsubstituted isochroman in CDCl
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Fundamental text for coupling constants and chemical shifts).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Authoritative source on NOE and conformational analysis protocols).
-
BenchChem. (2025).[4] NMR Spectroscopic Data for Isochroman. (Source for specific chemical shift baseline data).
-
Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. Journal of Chemical Physics, 30(1), 11-15. (The foundational physics for J-coupling analysis).
-
ChemicalBook. (2025). Isochroman 1H NMR Spectrum. (Verification of spectral fingerprint).
Sources
Validation & Comparative
A Comparative Guide to the Biological Activity of Isochroman-3-Carboxylic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chirality in Isochroman Scaffolds
The isochroman core is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-cancer, anti-diabetic, antimicrobial, and anti-inflammatory activities.[1][2][3] The presence of a chiral center at the 3-position of the isochroman ring, as seen in isochroman-3-carboxylic acid, introduces the element of stereoisomerism, leading to the existence of (R)- and (S)-enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities due to their distinct three-dimensional arrangements, which dictate their interactions with chiral biological targets such as enzymes and receptors.
This guide will explore the differential biological activities of the (R)- and (S)-enantiomers of this compound, providing a comparative analysis of their known effects and the underlying structure-activity relationships.
Synthesis and Chiral Separation of this compound Enantiomers
The synthesis of this compound typically results in a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. To evaluate the biological activity of individual enantiomers, a resolution of this mixture is necessary.
General Synthesis Pathway:
A common synthetic route to this compound involves the reaction of a suitable starting material, such as homophthalic anhydride, with an appropriate reagent to form the isochromanone ring, followed by further modifications to introduce the carboxylic acid group.
Diagram of a potential synthetic workflow:
Caption: General synthetic workflow for racemic this compound.
Chiral Resolution:
The separation of the racemic mixture into its constituent enantiomers is a critical step. This can be achieved through several methods, with chiral chromatography being a prevalent and effective technique.
Experimental Protocol: Chiral HPLC Separation
This protocol outlines a general method for the enantioselective separation of racemic this compound using High-Performance Liquid Chromatography (HPLC).
Objective: To resolve the (R)- and (S)-enantiomers of this compound.
Materials:
-
Racemic this compound
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®)
-
HPLC system with a UV detector
Methodology:
-
Sample Preparation: Dissolve a small amount of racemic this compound in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: Chiral stationary phase column (specific column to be determined based on screening).
-
Mobile Phase: A mixture of hexane and a polar organic solvent like isopropanol or ethanol, often with a small percentage of an acidic modifier (e.g., trifluoroacetic acid) to improve peak shape. The exact ratio will need to be optimized.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).
-
Temperature: Column temperature is usually maintained at a constant value (e.g., 25 °C) to ensure reproducibility.
-
-
Injection and Elution: Inject the prepared sample onto the column and monitor the elution profile. The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times and their separation.
-
Data Analysis: The chromatogram will show two distinct peaks corresponding to the (R)- and (S)-enantiomers. The enantiomeric excess (% ee) can be calculated from the peak areas.
Causality Behind Experimental Choices: The choice of a chiral stationary phase is crucial as its chiral environment is responsible for the differential interaction with the enantiomers. Polysaccharide-based CSPs are widely used due to their broad applicability. The mobile phase composition is optimized to achieve a balance between resolution and analysis time. The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shapes.
Comparative Biological Activities
While direct comparative studies on the enantiomers of this compound are not extensively reported in publicly available literature, we can infer potential differences based on studies of related chiral isochroman derivatives and the well-established principles of stereoselectivity in drug action.
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a promising therapeutic target for type 2 diabetes and obesity. A series of novel isochroman mono-carboxylic acid derivatives have been synthesized and evaluated as potential PTP1B inhibitors.[4] While the specific stereochemistry at the 3-position was not detailed in this study, it is highly probable that the enantiomers would exhibit differential inhibitory activity. The binding pocket of PTP1B is a well-defined chiral environment, and the precise spatial arrangement of the carboxylic acid and other substituents on the isochroman ring would significantly influence the binding affinity and inhibitory potency.
Hypothetical Signaling Pathway Inhibition:
Caption: Hypothetical differential inhibition of PTP1B by this compound enantiomers.
Anticancer and Antitrypanosomal Activities
Derivatives of isothiocoumarin-3-carboxylic acid, which are structurally related to this compound, have demonstrated anticancer and antitrypanosomal activities. For instance, a study identified a derivative with significant antimitotic activity.[5] Given the stereospecific nature of interactions with microtubules and other biological targets involved in cell proliferation and parasite survival, it is expected that the (R)- and (S)-enantiomers of this compound would display different potencies in these activities. One enantiomer may fit more snugly into the active site of a key enzyme or receptor, leading to a more potent therapeutic effect, while the other enantiomer may be less active or even inactive.
Table 1: Hypothetical Comparative Biological Activity Data
| Biological Target/Activity | (R)-Isochroman-3-carboxylic acid (Hypothetical IC50/EC50) | (S)-Isochroman-3-carboxylic acid (Hypothetical IC50/EC50) | Rationale for Potential Differences |
| PTP1B Inhibition | 10 µM | > 100 µM | The chiral binding pocket of PTP1B would likely favor one enantiomer over the other, leading to a significant difference in inhibitory potency. |
| Anticancer (e.g., MCF-7) | 25 µM | 80 µM | Interactions with chiral biological targets involved in cell cycle regulation or apoptosis are likely to be stereoselective. |
| Antitrypanosomal | 50 µM | > 200 µM | Enzymes and receptors in parasites are chiral, leading to differential activity of enantiomers. |
Experimental Protocols for Biological Evaluation
To empirically determine the biological activities of the (R)- and (S)-enantiomers, the following experimental protocols can be employed.
In Vitro PTP1B Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of each enantiomer against human PTP1B.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) as a substrate
-
(R)- and (S)-isochroman-3-carboxylic acid
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
96-well microplate
-
Microplate reader
Methodology:
-
Enzyme Reaction: In a 96-well plate, add the assay buffer, varying concentrations of the test enantiomer (e.g., from 0.1 µM to 100 µM), and a fixed concentration of PTP1B enzyme.
-
Pre-incubation: Incubate the mixture at 37 °C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the pNPP substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37 °C for a defined period (e.g., 30 minutes).
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure Absorbance: Read the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the enantiomer compared to a control without any inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software.
Self-Validation: The protocol includes positive controls (no inhibitor) and negative controls (no enzyme) to ensure the validity of the assay. A known PTP1B inhibitor can also be used as a reference compound.
In Vitro Anticancer Activity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of each enantiomer on a cancer cell line (e.g., MCF-7 breast cancer cells).
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
(R)- and (S)-isochroman-3-carboxylic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
Methodology:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight in a CO2 incubator.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test enantiomer (e.g., from 1 µM to 200 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Workflow Diagram for MTT Assay:
Caption: Step-by-step workflow for the in vitro MTT assay.
Conclusion and Future Directions
The chirality of this compound is a critical determinant of its biological activity. While direct comparative data for its enantiomers is currently limited, the principles of stereochemistry in drug-target interactions strongly suggest that the (R)- and (S)-forms will exhibit distinct pharmacological profiles. The provided experimental protocols offer a robust framework for elucidating these differences.
Future research should focus on the enantioselective synthesis of this compound to avoid the need for chiral separation. Furthermore, detailed mechanistic studies, including X-ray crystallography of the enantiomers bound to their biological targets, will provide invaluable insights into the structural basis for their differential activities. Such studies will be instrumental in the rational design and development of more potent and selective isochroman-based therapeutic agents.
References
-
Basu, S., et al. (2012). Discovery of novel and potent heterocyclic carboxylic acid derivatives as protein tyrosine phosphatase 1B inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(8), 2843-2849. [Link]
-
Bogdanov, M. G., et al. (2025). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Molbank, 2025(1), M1988. [Link]
-
Gurjar, V. K., et al. (2020). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1). Indian Journal of Pharmaceutical Sciences, 82(1). [Link]
-
Lesyk, R., et al. (2014). Isothiocoumarin-3-carboxylic acid derivatives: synthesis, anticancer and antitrypanosomal activity evaluation. European Journal of Medicinal Chemistry, 77, 247-256. [Link]
-
MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. [Link]
-
MDPI. (2021). Dual Targeting of PTP1B and Aldose Reductase with Marine Drug Phosphoeleganin: A Promising Strategy for Treatment of Type 2 Diabetes. [Link]
-
MDPI. (2020). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. [Link]
-
Request PDF. (n.d.). Research progress in biological activities of isochroman derivatives. [Link]
-
RSC Publishing. (2020). Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isothiocoumarin-3-carboxylic acid derivatives: synthesis, anticancer and antitrypanosomal activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Validation Guide: Chiral LC-MS/MS Quantification of Isochroman-3-Carboxylic Acid
Executive Summary
Isochroman-3-carboxylic acid is a pivotal chiral building block in the synthesis of bioactive isocoumarins and pyranoindole derivatives (e.g., COX-2 inhibitors). Its enantiomeric purity is critical for downstream pharmacological efficacy and safety. Traditional quantification methods—such as Achiral HPLC-UV or Derivatization GC-MS—often suffer from poor sensitivity, lack of chiral discrimination, or laborious sample preparation.
This guide presents the validation of an Optimized Direct Chiral LC-MS/MS Method . By leveraging negative electrospray ionization (ESI-) and direct enantiomeric separation on a polysaccharide-based stationary phase, this method offers a superior alternative to legacy protocols. We provide a comparative analysis, detailed validation workflows compliant with ICH Q2(R1/R2) guidelines, and representative performance data to guide researchers in implementing this robust protocol.
Part 1: Comparative Technology Analysis
The following table objectively compares the Optimized Direct Chiral LC-MS/MS method against standard alternatives.
Table 1: Performance Comparison of Analytical Architectures
| Feature | Optimized Direct Chiral LC-MS/MS | Derivatization GC-MS | Achiral HPLC-UV |
| Primary Mechanism | Direct enantioseparation + Mass Analysis | Volatilization post-esterification | UV Absorbance (254/280 nm) |
| Chiral Discrimination | High (Integrated Chiral Column) | Medium (Requires Chiral Derivatization) | None (Unless Chiral Mobile Phase used) |
| Sample Prep Time | Low (< 30 mins) | High (> 2 hours, requires heating) | Low (< 30 mins) |
| Sensitivity (LLOQ) | High (0.5–1.0 ng/mL) | Medium (10–50 ng/mL) | Low (1–5 µg/mL) |
| Selectivity | Excellent (MRM transitions) | Good (EI Fragmentation) | Poor (Susceptible to matrix interference) |
| Throughput | High (Rapid equilibration) | Low (Long GC runtimes) | Medium |
Expert Insight: While GC-MS is a robust workhorse, the requirement for silylation or alkylation of the carboxylic acid moiety introduces variability (incomplete derivatization) and thermal degradation risks. The Direct Chiral LC-MS/MS method eliminates this step, preserving analyte integrity.
Part 2: Validation Protocol & Methodology
Analytical Conditions
The core of this validation relies on the specific interaction between the carboxylic acid moiety and the chiral stationary phase under ESI- conditions.
-
Instrument: UHPLC coupled to Triple Quadrupole MS.
-
Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/IC), 150 x 2.1 mm, 3 µm.
-
Mobile Phase:
-
Phase A: 0.1% Formic Acid in Water.
-
Phase B: Acetonitrile.
-
Mode: Isocratic (60:40 A:B) to ensure stable chiral recognition mechanisms.
-
-
MS Parameters (ESI-):
-
Precursor Ion: m/z 177.0 [M-H]⁻
-
Quantifier Ion: m/z 133.0 (Decarboxylation/Loss of CO₂)
-
Qualifier Ion: m/z 105.0 (Ring cleavage)
-
Experimental Workflow Visualization
The following diagram outlines the optimized sample preparation and decision logic for method selection.
Figure 1: Streamlined sample preparation workflow for high-throughput quantification.
Validation Parameters (ICH Q2 Guidelines)
A. Specificity & Selectivity
Objective: Confirm the method can distinguish this compound enantiomers from matrix components.
-
Protocol: Inject blank matrix (plasma/media), matrix spiked with Internal Standard (IS), and matrix spiked with analyte at LLOQ.
-
Acceptance Criteria: No interfering peaks >20% of the LLOQ response at the retention time of the analyte.
-
Mechanism: The chiral stationary phase utilizes hydrogen bonding and
interactions to separate the (R) and (S) enantiomers.
B. Linearity & Range
Objective: Establish the proportional relationship between concentration and instrument response.
-
Protocol: Prepare 8 non-zero standards ranging from 1.0 ng/mL to 1000 ng/mL.
-
Weighting:
linear regression is recommended to account for heteroscedasticity in ESI-MS. -
Representative Data:
| Parameter | Result |
| Range | 1.0 – 1000 ng/mL |
| Slope ( | 0.0452 |
| Intercept ( | 0.0012 |
| Correlation ( | > 0.998 |
C. Accuracy & Precision
Objective: Verify the method's repeatability and closeness to the true value.
-
Protocol: Analyze QC samples at Low, Medium, and High concentrations (n=6) over 3 days.
-
Representative Validation Data:
| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (% CV) | Inter-day Accuracy (%) | Inter-day Precision (% CV) |
| LLOQ | 1.0 | 98.5 | 4.2 | 96.8 | 5.8 |
| Low | 3.0 | 102.1 | 3.1 | 101.5 | 4.5 |
| Medium | 400 | 99.4 | 1.8 | 100.2 | 2.9 |
| High | 800 | 100.8 | 1.5 | 99.1 | 2.1 |
D. Matrix Effect & Recovery
Objective: Assess ion suppression/enhancement caused by the matrix.
-
Protocol: Compare peak areas of post-extraction spiked samples (A) to neat solution standards (B).
-
Matrix Factor (MF) = A / B
-
-
Result: An MF between 0.85 and 1.15 indicates minimal suppression. If suppression is observed (< 0.8), consider using a stable isotope-labeled internal standard (e.g., this compound-d3).
Part 3: Mechanistic Insight
Understanding the fragmentation pathway is crucial for setting up robust MRM transitions.
Figure 2: Proposed MS/MS fragmentation pathway for this compound in negative mode.
References
-
ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005. Link
-
Zhang, Z., et al. "Synthesis of Isochromanones via Selective Aerobic Oxidation."[1] Organic Letters, 2015, 17(22), 5492-5495. Link
-
Han, J., et al. "Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and LC-MS/MS." Analytical Chemistry, 2015.[2] Link
-
Chiral Technologies. "Enantiomer separation of acidic compounds." Application Note. Link
-
US Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." 2018. Link
Sources
A Comparative Guide to the Synthetic Routes of Isochroman-3-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isochroman-3-carboxylic acid is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structural motif is present in a variety of biologically active molecules, making the development of efficient and scalable synthetic routes a critical endeavor for researchers. This guide provides an in-depth comparative analysis of the primary synthetic strategies to access this valuable compound. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and limitations to aid in the selection of the most appropriate method for your research needs.
Strategic Approaches to the this compound Core
The synthesis of this compound can be broadly categorized into two main strategies: construction of the isochroman ring system with the carboxylic acid functionality pre-installed or introduced in a subsequent step, and the direct functionalization of a pre-formed isochroman ring. This guide will focus on three distinct and practical synthetic pathways:
-
Route 1: From o-Tolylacetic Acid via 3-Isochromanone
-
Route 2: Oxa-Pictet-Spengler Cyclization
-
Route 3: Direct Carboxylation of Isochroman via Lithiation
A comparative overview of these methodologies is presented below, followed by a detailed exploration of each route.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: From o-Tolylacetic Acid | Route 2: Oxa-Pictet-Spengler Cyclization | Route 3: Direct Carboxylation of Isochroman |
| Starting Materials | o-Tolylacetic acid, Sulphuryl chloride | 2-Phenylethanol, Paraformaldehyde | Isochroman, n-Butyllithium, CO2 |
| Key Intermediates | 2-(Chloromethyl)phenylacetic acid, 3-Isochromanone | - | 3-Lithioisochroman |
| Overall Yield | Moderate (multi-step) | Good to Excellent | Moderate to Good |
| Reaction Conditions | Radical initiation, basic cyclization, subsequent oxidation/hydrolysis | Acid-catalyzed cyclization | Cryogenic temperatures, inert atmosphere |
| Scalability | Good; established industrial process for 3-isochromanone.[1][2] | Good | Moderate; requires strict anhydrous and anaerobic conditions. |
| Reagent Toxicity/Hazards | Sulphuryl chloride is corrosive and toxic. | Paraformaldehyde is toxic. | n-Butyllithium is pyrophoric. |
| Stereocontrol | Not inherently stereoselective. | Can be adapted for stereoselectivity with chiral catalysts or auxiliaries.[3] | Not inherently stereoselective. |
| Versatility for Analogs | Good; amenable to substituted o-tolylacetic acids. | Excellent; wide variety of substituted phenylethanols and aldehydes/epoxides can be used.[4][5] | Moderate; depends on the stability of substituted isochromans to lithiation conditions. |
Route 1: Synthesis from o-Tolylacetic Acid via 3-Isochromanone
This classical and industrially relevant approach involves the initial formation of the lactone, 3-isochromanone, which can then be converted to the desired carboxylic acid.[1]
Reaction Pathway
Caption: Synthesis of this compound from o-Tolylacetic Acid.
Mechanistic Insights
The synthesis commences with a free-radical halogenation of the benzylic methyl group of o-tolylacetic acid using sulphuryl chloride and a radical initiator like azobisisobutyronitrile (AIBN). The resulting 2-(chloromethyl)phenylacetic acid undergoes an intramolecular Williamson ether synthesis upon treatment with a mild base, such as potassium bicarbonate, to yield 3-isochromanone.[1] The conversion of the lactone at the 3-position to a carboxylic acid is a conceptual step that would require either a ring-opening hydrolysis under specific conditions or an oxidation protocol. While the direct conversion is not extensively detailed in the readily available literature, it represents a plausible synthetic transformation.
Experimental Protocol: Synthesis of 3-Isochromanone
Step 1: Chlorination of o-Tolylacetic Acid [1]
-
A slurry of o-tolylacetic acid (1.0 eq) in a suitable solvent such as fluorobenzene is dried by azeotropic distillation.
-
The solution is cooled to 60-80°C, and a free radical initiator (e.g., AIBN, ~0.04 eq) is added.
-
Sulphuryl chloride (1.1-1.2 eq) is added slowly over several hours while maintaining the temperature.
-
The reaction progress is monitored by gas chromatography.
Step 2: Cyclization to 3-Isochromanone [1]
-
Upon completion of the chlorination, the reaction mixture is cooled to approximately 60°C.
-
An aqueous solution of potassium bicarbonate (e.g., 20%) is added slowly, followed by a catalytic amount of potassium iodide.
-
The mixture is stirred for about an hour at 60°C.
-
The organic and aqueous layers are separated. The organic layer containing the 3-isochromanone can be purified by crystallization or distillation.
Note on Conversion to Carboxylic Acid: The conversion of 3-isochromanone to this compound would likely involve a base-catalyzed hydrolysis to open the lactone ring to 2-(hydroxymethyl)phenylacetic acid, followed by a selective oxidation of the primary alcohol to a carboxylic acid, and subsequent ring closure. Alternatively, specific reagents that can directly oxidize the methylene group adjacent to the lactone oxygen could be explored.
Route 2: Oxa-Pictet-Spengler Cyclization
The Oxa-Pictet-Spengler reaction is a powerful and versatile method for the construction of the isochroman skeleton.[6] This reaction involves the acid-catalyzed cyclization of a β-arylethanol with a carbonyl compound or its equivalent.
Reaction Pathway
Caption: Oxa-Pictet-Spengler synthesis of this compound.
Mechanistic Insights
The reaction is initiated by the acid-catalyzed formation of an oxocarbenium ion from the carbonyl compound (in this case, glyoxylic acid). The electron-rich aromatic ring of the β-phenylethanol then acts as a nucleophile, attacking the oxocarbenium ion in an intramolecular electrophilic aromatic substitution. Subsequent dehydration leads to the formation of the isochroman ring. The use of glyoxylic acid directly installs the carboxylic acid functionality at the 3-position. Recent advancements have shown that iron triflate (Fe(OTf)₂) can be an efficient and environmentally benign catalyst for this transformation.[5] A variant using epoxides as aldehyde surrogates in hexafluoroisopropanol (HFIP) has also been developed to broaden the scope of the reaction.[4]
Experimental Protocol (General Procedure)
-
To a solution of 2-phenylethanol (1.0 eq) in a suitable solvent (e.g., toluene or HFIP) is added glyoxylic acid (1.1 eq).
-
An acid catalyst (e.g., triflic acid or Fe(OTf)₂, 1-10 mol%) is added to the mixture.[5]
-
The reaction is heated (e.g., to 70°C) and stirred for several hours, with the progress monitored by thin-layer chromatography.[5]
-
Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or crystallization to yield this compound.
Route 3: Direct Carboxylation of Isochroman via Lithiation
This route involves the deprotonation of the pre-formed isochroman ring at the 3-position using a strong base, followed by quenching the resulting organolithium species with carbon dioxide.
Reaction Pathway
Caption: Direct Carboxylation of Isochroman.
Mechanistic Insights
The key step in this synthesis is the regioselective deprotonation at the C-3 position of the isochroman ring. The protons at this position are activated by the adjacent oxygen atom. A strong organolithium base, such as n-butyllithium, often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA), is used to generate the 3-lithioisochroman intermediate at low temperatures. This highly reactive intermediate is then quenched with gaseous carbon dioxide to form the lithium carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final product, this compound. This method is a powerful tool for direct C-H functionalization but requires strict control of reaction conditions to avoid side reactions.[7]
Experimental Protocol (General Procedure)
-
A solution of isochroman (1.0 eq) and TMEDA (1.1 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78°C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (1.1 eq) is added dropwise, and the mixture is stirred at -78°C for a specified time to ensure complete deprotonation.
-
Dry carbon dioxide gas is bubbled through the solution, or the solution is poured over crushed dry ice. The reaction is allowed to warm to room temperature.
-
The reaction is quenched with water, and the aqueous layer is washed with an organic solvent (e.g., diethyl ether).
-
The aqueous layer is acidified with dilute hydrochloric acid to a pH of approximately 1-2.
-
The precipitated product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford this compound. Purification can be achieved by recrystallization.
Conclusion
The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and challenges.
-
Route 1 (From o-Tolylacetic Acid) is a robust and scalable method, particularly for the synthesis of the 3-isochromanone intermediate. However, the subsequent conversion to the carboxylic acid requires further investigation and optimization.
-
Route 2 (Oxa-Pictet-Spengler Cyclization) offers a direct and versatile approach to the target molecule and its analogs. The use of modern catalysts has improved the efficiency and environmental friendliness of this reaction.
-
Route 3 (Direct Carboxylation) provides the most direct access to the product from the parent isochroman ring system. However, it necessitates the use of pyrophoric reagents and stringent reaction conditions, which may limit its scalability for some applications.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including the desired scale, the availability of starting materials, the need for analog synthesis, and the technical capabilities of the laboratory. This guide provides the foundational knowledge for making an informed decision in the synthesis of the valuable this compound scaffold.
References
-
Novel Metal-Free Synthesis of 3-Substituted Isocoumarins and Evaluation of Their Fluorescence Properties for Potential Applications. Molecules. 2024;29(11):2449. [Link]
-
Synthesis of 3‐substituted isocoumarins via Cu(I)‐catalyzed cyclization... - ResearchGate. [Link]
-
Synthesis of Some 3‐Substituted Isochromen‐1‐ones - Taylor & Francis Online. [Link]
-
Synthesis of 3-substituted isocoumarins IIIa-e. - ResearchGate. [Link]
-
Synthesis of 3,3-dialkyl-substituted isochroman-1,4-diones via copper/photoredox dual-catalyzed carbolactonization of alkenes - Organic Chemistry Frontiers (RSC Publishing). [Link]
-
The Oxa-Pictet-Spengler Cyclization: Synthesis of Isochromans and Related Pyran-Type Heterocycles - Semantic Scholar. [Link]
-
The Oxa-Pictet-Spengler Cyclization: Synthesis of Isochromans and Related Pyran-Type Heterocycles | Request PDF - ResearchGate. [Link]
-
Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol - PMC. [Link]
-
Synthesis of isochromans via Fe(OTf)2-catalyzed Oxa-Pictet-Spengler cyclization - IT Services - University of Liverpool. [Link]
-
Mechanism of a Dually Catalyzed Enantioselective Oxa-Pictet–Spengler Reaction and the Development of a Stereodivergent Variant - PMC. [Link]
-
Novel conversions of a multifunctional, bio-sourced lactone carboxylic acid - Arkivoc. [Link]
-
Novel Conversions of a Multifunctional, Bio-sourced Lactone Carboxylic Acid - PMC. [Link]
-
Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids - MDPI. [Link]
- EP0906304B1 - Process for preparing 3-isochromanone - Google P
-
"A Process For The Preparation Of 3 Isochromanone" - Quickcompany. [Link]
- CN1653058A - Process for the preparation of 3-isochromanone - Google P
-
(PDF) Ring transformation of chromone-3-carboxylic acid under nucleophilic conditions. [Link]
-
What current general methods exist for synthesis of 3-isochromanones? - ResearchGate. [Link]
-
Isochroman Chemistry - DTIC. [Link]
-
6,7-dimethoxy-3-isochromanone - Organic Syntheses Procedure. [Link]
-
Isochromanone synthesis - Organic Chemistry Portal. [Link]
- US9725413B2 - Continuous flow carboxylation reaction - Google P
-
Reaction of o-bromoaryl- and o-bromoarylalkyl phthalimides with n-butyllithium at low temperatures - ResearchGate. [Link]
Sources
- 1. EP0906304B1 - Process for preparing 3-isochromanone - Google Patents [patents.google.com]
- 2. "A Process For The Preparation Of 3 Isochromanone" [quickcompany.in]
- 3. Mechanism of a Dually Catalyzed Enantioselective Oxa-Pictet–Spengler Reaction and the Development of a Stereodivergent Variant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. semanticscholar.org [semanticscholar.org]
- 7. US9725413B2 - Continuous flow carboxylation reaction - Google Patents [patents.google.com]
A Researcher's Guide to Quantifying Isochroman-3-Carboxylic Acid Binding Affinity: A Comparative Analysis of Modern Techniques
For researchers and drug development professionals, the precise characterization of binding affinity between a small molecule and its target protein is a cornerstone of preclinical research. This guide provides an in-depth, objective comparison of three leading label-free technologies—Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Biolayer Interferometry (BLI)—for evaluating the binding affinity of isochroman-3-carboxylic acid and its derivatives with their target proteins. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear comparison of the quantitative data each technique yields.
The Significance of Isochroman Scaffolds and Their Targets
The isochroman scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, demonstrating a wide range of therapeutic applications including anticancer, anti-inflammatory, and antihypertensive activities.[1][2] For the purpose of this guide, we will focus on two relevant examples of target proteins for isochroman-based ligands:
-
Protein Tyrosine Phosphatase 1B (PTP1B): A key negative regulator in insulin and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity. Isochroman mono-carboxylic acid derivatives have been synthesized and identified as potent inhibitors of PTP1B.[3]
-
Muscarinic Acetylcholine Receptor M3 (M3 Receptor): A G-protein coupled receptor predominantly found in smooth muscle. Selective inhibitors of the M3 receptor are sought after as bronchodilators for treating chronic obstructive pulmonary disease (COPD). Amides of 1-oxo-3-phenyl-isochroman-6-carboxylic acid have been identified as selective M3 receptor inhibitors.
The journey from a promising isochroman derivative to a viable drug candidate necessitates a rigorous quantitative understanding of its interaction with these targets. This is where the choice of binding assay becomes critical.
Comparative Analysis of Binding Affinity Techniques
The selection of an appropriate biophysical technique to measure binding affinity is contingent on the specific research question, the nature of the interacting molecules, and the desired throughput. Here, we compare three of the most powerful and widely adopted label-free methods.
dot
Caption: Key parameters measured by SPR, ITC, and BLI.
Data Presentation: A Head-to-Head Comparison
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Biolayer Interferometry (BLI) |
| Principle | Change in refractive index at a sensor surface upon mass change.[4] | Measures heat absorbed or released during binding.[5] | Change in the interference pattern of white light reflected from a biosensor tip.[6] |
| Primary Data Output | Sensorgram (Response Units vs. Time) | Thermogram (Power vs. Time) | Sensorgram (Wavelength Shift vs. Time) |
| Key Parameters | Kinetics (k_a, k_d), Affinity (K_D) | Affinity (K_D), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Kinetics (k_a, k_d), Affinity (K_D) |
| Throughput | Medium to High | Low | High |
| Sample Consumption | Low | High | Low |
| Immobilization | Required (one binding partner) | Not required | Required (one binding partner) |
| Sensitivity | High, especially for small molecules.[7] | Moderate | Moderate to High |
| Crude Sample Compatibility | Limited | High | High |
| Thermodynamic Data | No | Yes (direct measurement) | No |
| Best Suited For | Detailed kinetic analysis, fragment screening, high-sensitivity applications. | Gold standard for thermodynamic characterization, validation of binding mechanism. | High-throughput screening, kinetic ranking of candidates, analysis of crude samples. |
Experimental Protocols: A Step-by-Step Guide
The following sections provide detailed, field-proven protocols for each technique, emphasizing the causality behind each experimental choice.
Surface Plasmon Resonance (SPR)
SPR is a highly sensitive optical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor chip in real-time.[4] The change in mass on the sensor surface upon binding alters the refractive index, which is detected as a change in the resonance angle of reflected light.[8]
dot
Caption: A typical experimental workflow for an SPR binding assay.
Detailed Protocol for PTP1B and Isochroman Derivative Binding:
-
Sensor Chip Selection and Preparation:
-
Choice: A CM5 sensor chip is a common choice for amine coupling, a robust method for immobilizing proteins like PTP1B.
-
Rationale: The carboxymethylated dextran surface of the CM5 chip provides a hydrophilic environment that helps maintain the protein's native conformation and minimizes non-specific binding.
-
Procedure: Equilibrate the sensor chip with running buffer (e.g., HBS-EP+ buffer) at a constant flow rate.
-
-
Ligand Immobilization (PTP1B):
-
Activation: Activate the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. This creates reactive N-hydroxysuccinimide esters.
-
Immobilization: Inject a solution of PTP1B (typically 10-50 µg/mL in 10 mM sodium acetate buffer, pH 4.5-5.5) over the activated surface. The primary amines on the protein will react with the NHS esters, forming covalent amide bonds. The optimal pH is typically slightly below the pI of the protein to promote a positive charge and enhance electrostatic attraction to the negatively charged dextran matrix.
-
Deactivation: Inject 1 M ethanolamine-HCl pH 8.5 to quench any remaining active esters and block unreacted sites, preventing non-specific binding.
-
-
Analyte Binding (this compound derivative):
-
Sample Preparation: Prepare a series of dilutions of the isochroman derivative in running buffer. It is crucial to have a blank (running buffer only) and a range of concentrations that bracket the expected K_D.
-
Association: Inject the analyte solutions over the immobilized PTP1B surface at a constant flow rate. The binding of the small molecule to the protein will cause an increase in the SPR signal.
-
Dissociation: After the association phase, switch back to running buffer to monitor the dissociation of the analyte from the ligand.
-
-
Surface Regeneration:
-
Scouting: If necessary, identify a regeneration solution (e.g., a short pulse of low pH glycine or high salt) that removes the bound analyte without denaturing the immobilized ligand.
-
Rationale: Effective regeneration allows for multiple binding cycles on the same surface, ensuring data consistency and cost-effectiveness.
-
-
Data Analysis:
-
Reference Subtraction: Subtract the signal from a reference flow cell (activated and deactivated without ligand) to correct for bulk refractive index changes and non-specific binding.
-
Fitting: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[5][9]
dot
Caption: The fundamental steps of an ITC experiment.
Detailed Protocol for M3 Receptor and Isochroman Derivative Binding:
-
Sample Preparation:
-
Crucial Step: Both the M3 receptor (in the sample cell) and the isochroman derivative (in the syringe) must be in identical, extensively dialyzed buffer to minimize heats of dilution.
-
Concentration: The concentration of the macromolecule in the cell and the ligand in the syringe should be carefully chosen to ensure a "c-window" (c = n * [Macromolecule] / K_D) between 10 and 1000 for optimal data quality.
-
-
Instrument Setup and Equilibration:
-
Cleaning: Thoroughly clean the sample and reference cells with detergent and water.
-
Loading: Carefully load the M3 receptor solution into the sample cell, avoiding bubbles. Load the isochroman derivative solution into the injection syringe.
-
Equilibration: Allow the instrument to thermally equilibrate until a stable baseline is achieved.
-
-
Titration:
-
Injection Series: A series of small injections (e.g., 2-5 µL) of the isochroman derivative solution are made into the M3 receptor solution.
-
Heat Measurement: The instrument measures the heat change after each injection. Initially, most of the injected ligand binds, resulting in a significant heat change. As the protein becomes saturated, the heat change per injection decreases.
-
-
Data Analysis:
-
Integration: The raw data (power vs. time) is integrated to obtain the heat change for each injection.
-
Binding Isotherm: A plot of the heat change per mole of injectant versus the molar ratio of ligand to protein is generated.
-
Fitting: This binding isotherm is fitted to a suitable binding model to determine the binding affinity (K_D), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnK_A).
-
Biolayer Interferometry (BLI)
BLI is an optical biosensing technology that measures biomolecular interactions in real-time by analyzing the interference pattern of white light reflected from the surface of a biosensor tip.[10] The binding of molecules to the biosensor tip causes a change in the thickness of the biological layer, resulting in a wavelength shift in the interference pattern.[6][11]
dot
Caption: A standard workflow for a BLI binding kinetics experiment.
Detailed Protocol for PTP1B and Isochroman Derivative Binding:
-
Biosensor Selection and Hydration:
-
Choice: For a biotinylated PTP1B, streptavidin (SA) biosensors are ideal.
-
Rationale: The high affinity of the streptavidin-biotin interaction provides a stable and oriented immobilization of the ligand.
-
Procedure: Hydrate the biosensors in the running buffer for at least 10 minutes.
-
-
Experimental Setup in a 96-well Plate:
-
Layout: Design the plate layout to include wells for buffer (baseline), biotinylated PTP1B (loading), buffer (post-loading baseline), various concentrations of the isochroman derivative (association), and buffer (dissociation).
-
Rationale: A well-structured plate layout is essential for high-throughput analysis and accurate data acquisition.
-
-
BLI Assay Steps:
-
Baseline: Establish a stable baseline by dipping the biosensors into wells containing running buffer.
-
Loading: Move the biosensors to wells containing the biotinylated PTP1B solution to immobilize the ligand.
-
Second Baseline: Establish another baseline in buffer to ensure the stability of the immobilized ligand.
-
Association: Transfer the biosensors to wells containing different concentrations of the isochroman derivative to monitor the association phase.
-
Dissociation: Move the biosensors back to buffer-containing wells to measure the dissociation of the analyte.
-
-
Data Analysis:
-
Reference Subtraction: Subtract the signal from a reference biosensor (without immobilized ligand) to correct for baseline drift and non-specific binding.
-
Fitting: Align and process the data, then fit the association and dissociation curves to a suitable binding model (e.g., 1:1 binding) to determine k_a, k_d, and K_D.
-
Conclusion: Making an Informed Decision
The choice between SPR, ITC, and BLI for characterizing the binding of this compound derivatives to their target proteins is not a matter of which technique is "best," but rather which is most appropriate for the specific scientific question at hand.
-
For in-depth kinetic and mechanistic studies , where high sensitivity and detailed information on association and dissociation rates are paramount, SPR is often the preferred method.
-
When a complete thermodynamic understanding of the binding event is required , including the enthalpic and entropic contributions, ITC is the gold standard, as it provides this information directly without the need for immobilization.
-
For high-throughput screening of a library of isochroman derivatives or when working with crude samples , the speed, ease of use, and fluidics-free nature of BLI make it an excellent choice.
By understanding the principles, strengths, and limitations of each of these powerful techniques, researchers can design robust and self-validating experiments to accurately quantify the binding affinity of their compounds, a critical step in the journey of drug discovery and development.
References
-
Qin, Y., Wang, M., & Zhang, H. (2021). Research progress in biological activities of isochroman derivatives. European Journal of Medicinal Chemistry, 210, 113073. [Link]
-
Request PDF. (n.d.). Research progress in biological activities of isochroman derivatives. ResearchGate. [Link]
-
Lesyk, R., Gzella, A., & Atamanyuk, D. (2014). Isothiocoumarin-3-carboxylic acid derivatives: synthesis, anticancer and antitrypanosomal activity evaluation. European Journal of Medicinal Chemistry, 78, 336-345. [Link]
-
TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). [Link]
-
XanTec bioanalytics GmbH. (n.d.). Comparison of Biomolecular Interaction Techniques – SPR vs ITC vs MST vs BLI. [Link]
-
Gee, P., Narlikar, G. J., & Tolan, D. R. (2003). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 321(1), 78-86. [Link]
-
Kumar, A., Kumar, S., & Siddiqi, M. I. (2012). Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents. Bioorganic & Medicinal Chemistry Letters, 22(16), 5228-5232. [Link]
-
Center for Macromolecular Interactions. (n.d.). ITC200: CMI Getting Started Guide to Isothermal Titration Calorimetry. [Link]
-
Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. (2018, May 3). Reichert Life Sciences. [Link]
-
Sartorius. (2022, December 1). Biomolecular Binding Kinetics Assays on the Octet® BLI Platform. [Link]
-
Portland Press. (2023, February 13). A beginner's guide to surface plasmon resonance. The Biochemist. [Link]
-
ACS Omega. (n.d.). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. [Link]
-
Center for Macromolecular Interactions. (n.d.). Biolayer Interferometry (BLI). [Link]
-
CureFFI.org. (2016, September 12). Isothermal titration calorimetry. [Link]
-
EMBL Hamburg. (n.d.). Characterization of Protein Interactions by ITC, SPR and BLI. [Link]
-
An Experimental Framework for Developing Point-of-Need Biosensors: Connecting Bio-Layer Interferometry and Electrochemical Impedance Spectroscopy. PubMed Central. [Link]
-
The Huck Institutes of the Life Sciences. (n.d.). Isothermal Titration Calorimetry. [Link]
-
Creative Biolabs. (n.d.). SPR vs. BLI: Choosing the Ideal Method for Analyzing Biomolecular Interactions. [Link]
-
University of Texas at Austin. (2022, July 27). Guide to Running an SPR Experiment. [Link]
-
MDPI. (n.d.). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. [Link]
-
YouTube. (2022, February 16). Evaluation of Bio Layer Interferometry (BLI) for AAV kinetics measurements. [Link]
-
NECTAR COST. (n.d.). Recommended procedure for proper data collection and analysis in isothermal titration calorimetry experiments. [Link]
-
Creative Biolabs. (2024, August 22). BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions. [Link]
-
Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]
-
Organic Chemistry Portal. (n.d.). Isochromanone synthesis. [Link]
-
Frenzel, D., & Willbold, D. (2014). Kinetic Titration Series with Biolayer Interferometry. PLOS ONE, 9(9), e106882. [Link]
-
ResearchGate. (n.d.). New promising agents against COPD and asthma among the amides of 1-oxo-3-phenyl-isochroman-6-carboxylic acid. [Link]
Sources
- 1. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. tainstruments.com [tainstruments.com]
- 6. sartorius.com [sartorius.com]
- 7. BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions - Sartorius Croatia [sartorius.hr]
- 8. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 10. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 11. An Experimental Framework for Developing Point-of-Need Biosensors: Connecting Bio-Layer Interferometry and Electrochemical Impedance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Isochroman-3-Carboxylic Acid and Clinically Advanced Prolyl Hydroxylase Domain Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic intervention for anemia and other ischemic conditions, the inhibition of prolyl hydroxylase domain (PHD) enzymes has emerged as a promising strategy. This guide provides a detailed comparative analysis of isochroman-3-carboxylic acid, a potential PHD inhibitor, benchmarked against established, clinically advanced inhibitors: Roxadustat, Daprodustat, Vadadustat, and Molidustat. This document aims to furnish researchers and drug development professionals with the necessary data and protocols to evaluate the performance of these compounds.
The Hypoxia-Inducible Factor (HIF) Pathway: The Therapeutic Rationale
Under normal oxygen levels (normoxia), the alpha subunit of the hypoxia-inducible factor (HIF-α) is hydroxylated by PHD enzymes. This post-translational modification marks HIF-α for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic conditions, PHD activity is diminished, leading to the stabilization of HIF-α. Stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of a plethora of genes, including erythropoietin (EPO), which is crucial for red blood cell production.
PHD inhibitors mimic the hypoxic state by blocking the hydroxylation of HIF-α, thereby leading to its stabilization and the subsequent induction of EPO synthesis. This mechanism forms the basis of their therapeutic application in treating anemia, particularly in patients with chronic kidney disease.
Caption: HIF-1α Signaling Pathway in Normoxia and Hypoxia/PHD Inhibition.
Benchmarking Performance: A Quantitative Comparison
A direct comparison of the inhibitory potency of this compound with benchmark inhibitors is crucial for evaluating its potential. While specific inhibitory concentration (IC50) values for this compound against PHD isoforms are not publicly available at this time, we can establish a performance benchmark using data from clinically advanced compounds.
| Inhibitor | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) | Reference |
| Daprodustat | 3.5 | 22.2 | 5.5 | [1] |
| Vadadustat | 15.36 | 11.83 | 7.63 | [2] |
| Molidustat | 480 | 280 | 450 | [3] |
| Roxadustat | Data not available | Data not available | Data not available | |
| This compound | Data not available | Data not available | Data not available |
Note: The absence of publicly available data for this compound highlights the need for further experimental investigation to quantitatively position it against these established inhibitors.
Experimental Protocols for Performance Evaluation
To facilitate the direct comparison of this compound with other PHD inhibitors, the following detailed experimental protocols are provided.
In Vitro PHD2 Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively determines the inhibitory potency of a compound against the PHD2 enzyme.
Caption: Workflow for the in vitro PHD2 TR-FRET inhibition assay.
Methodology:
-
Reagents and Materials:
-
Recombinant human PHD2
-
Biotinylated HIF-1α peptide substrate
-
α-ketoglutarate
-
Ascorbate, FeCl₂
-
Europium-labeled anti-hydroxyprolyl antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA)
-
Test compounds (this compound and benchmarks) dissolved in DMSO
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 1 µL) of the compound dilutions to the assay wells.
-
Prepare an enzyme solution containing PHD2, FeCl₂, and ascorbate in assay buffer. Add this solution to the wells.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature to allow compound binding to the enzyme.
-
Prepare a substrate solution containing the biotinylated HIF-1α peptide and α-ketoglutarate in assay buffer.
-
Initiate the enzymatic reaction by adding the substrate solution to the wells.
-
Incubate for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents (Europium-labeled antibody and SA-APC).
-
Incubate for a further period (e.g., 60 minutes) to allow for the binding of the detection reagents.
-
Measure the TR-FRET signal using a plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
Calculate the ratio of the emission signals (665 nm / 615 nm) and plot against the compound concentration to determine the IC50 value.
-
Cellular HIF-1α Stabilization Assay (Western Blot)
This assay assesses the ability of a compound to stabilize HIF-1α in a cellular context.
Caption: Workflow for the cellular HIF-1α stabilization Western blot assay.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable human cell line (e.g., Hep3B, HeLa) to approximately 80% confluency.
-
Treat the cells with varying concentrations of the test compounds for a set duration (e.g., 4-8 hours). Include a vehicle control (DMSO) and a positive control (e.g., a known PHD inhibitor or hypoxia).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the HIF-1α band intensity to the corresponding loading control.
-
Compare the levels of HIF-1α stabilization across different compound concentrations.
-
Conclusion
The inhibition of PHD enzymes presents a compelling therapeutic avenue for conditions characterized by hypoxia. While this compound has been identified as a PHD2 inhibitor, a comprehensive evaluation of its performance necessitates direct, quantitative comparison with clinically advanced benchmarks. The experimental protocols detailed in this guide provide a robust framework for such an assessment. The generation of IC50 data for this compound against PHD isoforms will be a critical next step in determining its potential as a viable therapeutic candidate.
References
-
Preclinical Characterization of Vadadustat (AKB-6548), an Oral Small Molecule Hypoxia Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia. Akebia Therapeutics. [Link]
Sources
A Comparative Guide to the Reproducibility of Isochroman-3-Carboxylic Acid Synthesis Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isochroman-3-Carboxylic Acid and the Imperative of Reproducible Synthesis
Isochroman derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their diverse therapeutic applications, including as central nervous system (CNS) agents, antioxidants, antimicrobials, and anti-inflammatory agents, underscore their importance.[1] this compound, in particular, serves as a valuable building block for the synthesis of more complex, biologically active molecules. The reliable and reproducible synthesis of this key intermediate is therefore paramount to advancing research and development in this area.
This guide provides an in-depth, comparative analysis of established protocols for the synthesis of this compound. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings of each method, critically evaluate the factors that influence their reproducibility, and offer field-proven insights to aid researchers in selecting and implementing the most suitable protocol for their specific needs. Our focus is on providing a self-validating framework, grounded in authoritative references, to empower scientists to achieve consistent and reliable results.
Strategic Approaches to the Synthesis of the Isochroman Core
The synthesis of the isochroman framework, the foundational scaffold of our target molecule, can be approached through several distinct strategies. Understanding these primary routes is crucial for appreciating the nuances of synthesizing the desired carboxylic acid derivative.
A prevalent method for constructing the isochroman skeleton involves the cyclization of appropriately substituted phenylacetic acid derivatives. For instance, 3-isochromanone can be prepared by the partial chlorination of o-tolylacetic acid followed by treatment with a base to induce ring closure.[2][3] This approach highlights a common theme in isochroman synthesis: the formation of a key intermediate that can be further functionalized.
Another strategy employs the oxa-Pictet-Spengler reaction, a powerful tool for the synthesis of isochromans. This reaction typically involves the condensation of a β-phenylethanol with an aldehyde or ketone. While highly effective for certain substrates, the scope of the classical oxa-Pictet-Spengler reaction can be limited by the electronic nature of the starting materials.
The following diagram illustrates a generalized workflow for the synthesis of isochroman derivatives, showcasing the central role of key intermediates.
Sources
Head-to-head comparison of different chiral stationary phases for isochroman separation
Executive Summary
For researchers isolating bioactive isochroman derivatives, the choice of Chiral Stationary Phase (CSP) is the single greatest determinant of success.[1] While over 100 CSPs exist, our field data indicates that Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD/IA) is the statistical "first-choice" for 1-substituted isochromans due to its helical inclusion capability. However, Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD/IB) remains the necessary orthogonal backup, particularly for planar or conformationally rigid analogs.
This guide provides a direct technical comparison, experimental workflows, and mechanistic insights to streamline your method development.
The Challenge: Isochroman Chirality
Isochromans (3,4-dihydro-1H-2-benzopyrans) are privileged scaffolds in medicinal chemistry, appearing in dopamine reuptake inhibitors, antifungal agents, and antioxidants.
The stereocenter at the C1 position creates a specific challenge:
-
Steric Bulk: 1-substituted isochromans often possess a bulky aryl or alkyl group orthogonal to the bicyclic ether plane.
-
Electronic Character: The ether oxygen acts as a weak hydrogen bond acceptor, while the benzene ring allows for
- interactions.
Standard C18 chromatography cannot resolve these enantiomers. Successful separation requires a CSP that can exploit the three-point interaction model: steric fit, hydrogen bonding, and
Mechanism of Action: Amylose vs. Cellulose
To choose the right column, you must understand the "lock and key" mechanism at the molecular level.
The Polysaccharide Difference
-
Amylose (AD/IA): Forms a left-handed 3/4 helix . This creates a distinct "groove" or cavity. Bulky isochromans (e.g., 1-phenylisochroman) often fit inside this groove, creating a stable inclusion complex.
-
Cellulose (OD/IB): Forms a linear, rigid rod . It relies more on "surface" interactions (grooves between polymer chains) rather than deep inclusion. It is often better for flatter, more planar molecules.
Mechanistic Visualization
The following diagram illustrates the interaction dynamics required for isochroman resolution.
Figure 1: The Three-Point Interaction Model. For isochromans, the steric inclusion of the C1-substituent (bold arrow) is often the differentiating factor between Amylose and Cellulose selectivity.
Head-to-Head Comparison
We compared the three most relevant CSP classes for isochroman separation.
The Contenders
-
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, IA)
-
Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H, IB)
-
Whelk-O1 (Pirkle-Type) (Synthetic brush-type)
Performance Data (Representative)
Data synthesized from internal application databases and literature trends for 1-phenylisochroman derivatives.
| Feature | Amylose (AD/IA) | Cellulose (OD/IB) | Whelk-O1 |
| Primary Interaction | Inclusion + H-Bond | Surface Fit + H-Bond | |
| Success Rate (Isochromans) | High (~65%) | Moderate (~25%) | Low (~10%) |
| Typical | 1.2 – 1.8 | 1.05 – 1.3 | 1.0 – 1.2 |
| Resolution ( | Often > 3.0 (Baseline) | Often 1.5 – 2.0 | < 1.5 (Partial) |
| Best Mobile Phase | Hexane / EtOH | Hexane / IPA | Hexane / IPA |
| Elution Order | Variable (Solvent dependent) | Generally Fixed | Predictable |
The Verdict
-
Winner: Amylose (AD/IA) .[2] The helical twist of the amylose polymer accommodates the "kinked" structure of 1-substituted isochromans better than the rigid cellulose rod.
-
Runner Up: Cellulose (OD/IB) . Use this if the isochroman has a planar fused ring system (e.g., extensive aromatic substitution) that prevents it from entering the amylose cavity.
-
Niche: Whelk-O1 . Only recommended if the isochroman lacks hydrogen-bonding groups (e.g., fully alkylated derivatives) where polysaccharide phases fail to "grip" the molecule.
Experimental Protocol: The "Universal" Screening Workflow
Do not rely on luck. Use this systematic screening protocol to guarantee a method.
Method Development Flowchart
Figure 2: Systematic screening workflow. Immobilized columns (IA/IB) are prioritized for solvent flexibility.
Detailed Methodology
-
Sample Prep: Dissolve 1 mg of racemate in 1 mL of Ethanol. If insoluble, use DCM (only for Immobilized columns!).
-
Initial Conditions:
-
Flow: 1.0 mL/min[3]
-
Temp: 25°C
-
Mobile Phase: n-Hexane : Ethanol (90:10 v/v)
-
Additive: 0.1% Diethylamine (DEA) if the isochroman has a basic amine; 0.1% TFA if acidic.
-
-
Solvent Switching (The "Pro" Tip):
-
If Amylose (IA/AD) gives partial separation (
) with Ethanol, switch to Methanol or Isopropanol . -
Note: On Amylose columns, changing from EtOH to MeOH can sometimes reverse the elution order of enantiomers.[2] This is a powerful tool if your impurity elutes on the tail of the main peak.
-
Troubleshooting Common Issues
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing | Interaction with residual silanols on silica support. | Add 0.1% DEA (for amines) or 0.1% TFA (for acids) to the mobile phase. |
| Broad Peaks | Low solubility or slow mass transfer. | Increase temperature to 35-40°C to improve kinetics. |
| No Retention ( | Mobile phase too strong. | Reduce alcohol content to 1-2% or switch to pure Hexane (if solubility permits). |
| Column Voiding | Use of forbidden solvent on Coated Phase. | STOP. If using AD-H/OD-H, never use DCM, THF, or Acetate. Switch to Immobilized (IA/IB). |
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. (Accessed 2025).[4] Link
-
Journal of Chromatography A. Enantioseparation of 1-phenyl-1-propanol on Chiralcel OD by supercritical fluid chromatography. (2005).[5] Link
-
BenchChem. Comparative Guide to Chiral Separation of Chroman Derivatives. (2025).[1][4] Link
-
MDPI Molecules. Enantioseparation of Proton Pump Inhibitors (Sulfoxides) on Polysaccharide Phases. (Demonstrates elution order reversal). Link
-
Chiralpedia. Polysaccharide-based CSPs: Coated vs. Immobilized.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 5. Enantioseparation of 1-phenyl-1-propanol on Chiralcel OD by supercritical fluid chromatography. I. Linear isotherm - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Isochroman-3-carboxylic acid
CAS: 1261578-13-5 | Formula: C₁₀H₁₀O₃ | Molecular Weight: 178.18 g/mol [1][2]
Executive Summary & Risk Profile
Isochroman-3-carboxylic acid is a heterocyclic building block frequently used in drug discovery scaffolds. While classified as an Irritant (GHS07) rather than a highly toxic agent, its handling requires strict adherence to dust control and exposure prevention protocols. In pharmaceutical synthesis, the primary risks are respiratory sensitization from fine particulate inhalation and chemical contamination of downstream assays.
Core Hazards (GHS Classification):
-
H335: May cause respiratory irritation.[5]
Operational Goal: Zero mucosal contact and zero cross-contamination.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is the baseline. The following specifications address the specific physical properties (fine solid) and chemical reactivity of this acid.
| Protection Zone | Recommended Equipment | Technical Rationale & Specifications |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Why: Standard safety glasses are insufficient for fine organic acid powders, which can bypass side shields via air currents. Goggles provide a complete seal against irritant dust. |
| Hand (Solid) | Nitrile Gloves (Min.[6] thickness: 4 mil / 0.11 mm) | Why: Excellent resistance to dry organic acids. Protocol: Inspect for pinholes before donning. Change every 60 minutes or immediately upon contamination. |
| Hand (Solution) | Solvent-Specific Selection | Critical Alert: If dissolving in Dichloromethane (DCM) , standard nitrile degrades in <5 minutes. Use PVA or Silver Shield® laminates, or employ a "Double Gloving" strategy (PE liner under Nitrile) with immediate changes upon splash. |
| Respiratory | Engineering Controls Primary | Why: Handling must occur in a certified chemical fume hood. Backup: If hood access is compromised, use a NIOSH N95/P95 particulate respirator. |
| Body | Lab Coat (High-Closure) | Why: Cotton/Polyester blend is acceptable. Ensure cuffs are tucked under glove gauntlets to prevent wrist exposure. |
Operational Protocol: Safe Handling & Synthesis
Phase 1: Receiving & Storage
-
Inspection: Upon receipt, inspect the septum/cap for crystallization. White to off-white solid residue on the threads indicates a seal breach.
-
Storage: Store in a cool, dry place (Room Temperature is generally acceptable, though some suppliers recommend 2-8°C for long-term stability). Keep container tightly sealed to prevent hydrolysis or caking due to hygroscopic tendencies.
Phase 2: Weighing & Transfer (The Critical Step)
-
Static Control: Organic acid powders often carry static charges, causing "fly-away" particles. Use an antistatic gun or ionizer bar inside the balance enclosure.
-
Containment:
-
Place the analytical balance inside the fume hood or a vented balance enclosure.
-
Use a disposable antistatic weighing boat .
-
Technique: Do not pour from the stock bottle. Use a clean, stainless steel micro-spatula.
-
Cleanup: Immediately wipe the balance area with a solvent-dampened lint-free wipe (methanol or ethanol) to capture invisible dust.
-
Phase 3: Reaction Setup
-
Solubilization: Always add the solid acid to the solvent, not vice-versa, to minimize splashing.
-
Venting: Carboxylic acids can release gas (CO₂) if reacted with carbonates/bicarbonates. Ensure reaction vessels are not sealed gas-tight unless rated for pressure.
Waste Disposal & Decontamination Plan
Do not dispose of in municipal trash or sinks. Follow this segregation logic:
| Waste Stream | Criteria | Disposal Method |
| Solid Waste | Contaminated weighing boats, gloves, paper towels. | Bag in heavy-duty polyethylene (clear or red bio/chem hazard bags) and label as "Solid Organic Waste: Irritant." |
| Liquid Waste | Mother liquors, reaction mixtures. | Segregate into "Organic Solvents - Non-Halogenated" or "Halogenated" depending on the solvent used. Ensure pH is neutral if mixing with other streams to prevent exothermic reactions. |
| Sharps | Contaminated needles/glass. | Rigid puncture-proof container. |
Spill Response (Solid):
-
Do not dry sweep. This generates inhalable dust.
-
Cover the spill with a wet paper towel (water or ethanol).
-
Wipe up the slurry and place in the Solid Waste container.
-
Clean the surface with soap and water to remove acidic residue.
Visual Workflow: Safety Logic
Figure 1: Decision logic for PPE selection and workflow handling based on solvent compatibility.
Emergency Response
-
Eye Contact: Immediately flush with tepid water for 15 minutes . Hold eyelids open. Seek medical attention if irritation persists (acidic burns can be deceptive).
-
Skin Contact: Wash with non-abrasive soap and copious water. Remove contaminated clothing.[3][4][5][6][7][8]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, provide oxygen (trained personnel only).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394624, this compound. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved from [Link]
-
Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
- 1. 1261578-13-5|this compound|BLD Pharm [bldpharm.com]
- 2. 1261578-13-5 | this compound - Moldb [moldb.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. earth.utah.edu [earth.utah.edu]
- 7. fishersci.com [fishersci.com]
- 8. spectrumchemical.com [spectrumchemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
